molecular formula C5H6FN3 B1527004 2-Fluoro-3-hydrazinopyridine CAS No. 1138036-56-2

2-Fluoro-3-hydrazinopyridine

Cat. No.: B1527004
CAS No.: 1138036-56-2
M. Wt: 127.12 g/mol
InChI Key: AXNULJBXZBUIQI-UHFFFAOYSA-N
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Description

Research Value and Applications 2-Fluoro-3-hydrazinopyridine is a chemical compound with the molecular formula C 5 H 6 FN 3 . It serves as a versatile chemical building block and intermediate in organic synthesis, particularly for the construction of more complex heterocyclic structures. Its molecular structure, featuring both a hydrazine group and a fluorine atom on the pyridine ring, makes it a valuable precursor for developing novel compounds for research purposes. Compounds with hydrazine-pyridine motifs are extensively used as derivatization agents in analytical chemistry. For instance, similar reagents like 2-hydrazinopyridine and 2-hydrazino-1-methylpyridine are employed to enhance the detection sensitivity of steroids and other analytes in Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) . The derivatization process significantly improves ionization efficiency, enabling the quantitative analysis of low-abundance molecules in biological fluids . Furthermore, hydrazone derivatives synthesized from pyridine-hydrazine precursors have been studied for a range of biological activities , including antibacterial, antimicrobial, antioxidant, and anticancer properties . These derivatives are also significant in the synthesis of formazans, which are important compounds in various biological applications . Note for Researchers: The specific mechanism of action and full scope of applications for 2-Fluoro-3-hydrazinopyridine are areas of ongoing research. Its value is derived from its functional groups that allow for further chemical modifications. This product is intended for research and further manufacturing applications and is not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluoropyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c6-5-4(9-7)2-1-3-8-5/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNULJBXZBUIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307202
Record name 2-Fluoro-3-hydrazinylpyridine
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Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138036-56-2
Record name 2-Fluoro-3-hydrazinylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138036-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-hydrazinylpyridine
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Foundational & Exploratory

2-Fluoro-3-hydrazinopyridine chemical structure and properties

[1]

Executive Summary

2-Fluoro-3-hydrazinopyridine (CAS: 1138036-56-2) is a specialized heterocyclic building block critical to the synthesis of fused pyridine systems.[1][2] Its primary utility lies in its ability to undergo intramolecular cyclization to form 1H-pyrazolo[3,4-b]pyridine scaffolds—a privileged structure in medicinal chemistry found in numerous kinase inhibitors and oncological agents. This guide details the physicochemical profile, validated synthetic routes, and mechanistic applications of this compound, emphasizing the avoidance of common regiochemical errors during synthesis.

Chemical Identity & Physicochemical Profile[3][4][5][6]

The distinct positioning of the hydrazine group at C3 and the fluorine atom at C2 creates a "pre-organized" motif for cyclization. The fluorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), activated by the adjacent pyridine nitrogen.

Table 1: Physicochemical Properties
PropertyData
IUPAC Name 2-Fluoro-3-hydrazinylpyridine
CAS Number 1138036-56-2
Molecular Formula C₅H₆FN₃
Molecular Weight 127.12 g/mol
Appearance Pale yellow to orange oil/solid (low melting point)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Acidity (pKa) ~3.5 (hydrazine N), ~0.5 (pyridine N)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Synthetic Methodologies

Synthesizing 2-Fluoro-3-hydrazinopyridine requires careful route selection to avoid the formation of its regioisomer, 2-hydrazino-3-fluoropyridine.

Method A: Diazotization-Reduction (Gold Standard)

This method guarantees the correct regiochemistry by starting with the commercially available 2-Fluoro-3-aminopyridine (CAS 1597-33-7).

Protocol:

  • Diazotization: Dissolve 2-Fluoro-3-aminopyridine in concentrated HCl at -5°C. Add aqueous NaNO₂ dropwise, maintaining temperature <0°C to form the diazonium salt.

  • Reduction: Transfer the cold diazonium solution into a solution of Stannous Chloride (SnCl₂) in HCl at 0°C. Stir for 2 hours.

  • Workup: Neutralize carefully with NaOH (pH ~10) and extract with ethyl acetate. The product is often unstable and should be used immediately or stored as a hydrochloride salt.

Method B: Nucleophilic Aromatic Substitution (The "Trap" Route)

Direct reaction of 2,3-difluoropyridine with hydrazine hydrate typically fails to yield the target.

  • Mechanism: The pyridine nitrogen activates the C2 position more strongly than C3.

  • Result: SNAr attack occurs predominantly at C2, yielding 2-hydrazino-3-fluoropyridine (CAS 887266-57-1), the wrong isomer for [3,4-b] fusion.

  • Recommendation: Avoid this route unless the 2-hydrazino isomer is desired.

Visualization: Synthesis Workflow & Regioselectivity

SynthesisPathwaysStart12-Fluoro-3-aminopyridine(CAS 1597-33-7)Process11. NaNO2 / HCl2. SnCl2 ReductionStart1->Process1Start22,3-DifluoropyridineProcess2Hydrazine Hydrate(SNAr)Start2->Process2Target2-Fluoro-3-hydrazinopyridine(Target)Process1->TargetRetains RegiochemistryWrongIsomer2-Hydrazino-3-fluoropyridine(Wrong Isomer)Process2->WrongIsomerC2 Activation Preferential

Figure 1: Comparative synthetic pathways. Method A (Blue/Green) ensures the correct isomeric structure, while Method B (Red) yields the undesired C2-substituted product.

Reactivity & Applications: The Pyrazolopyridine Cyclization

The defining reaction of 2-Fluoro-3-hydrazinopyridine is its intramolecular cyclization to form 1H-pyrazolo[3,4-b]pyridine . This fusion is a key step in synthesizing ATP-competitive kinase inhibitors.

Mechanism: Intramolecular SNAr
  • Condensation: The distal nitrogen of the hydrazine moiety condenses with an aldehyde or ketone (R-CHO) to form a hydrazone intermediate.

  • Cyclization: Under basic conditions (e.g., K₂CO₃, DMF, heat) or via metal catalysis (CuI), the hydrazone nitrogen attacks the C2-fluorine position.

  • Aromatization: Loss of HF yields the fused pyrazolo[3,4-b]pyridine ring.

Experimental Protocol: General Cyclization
  • Reagents: 2-Fluoro-3-hydrazinopyridine (1.0 eq), Aryl Aldehyde (1.0 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or DMAc.

  • Conditions: Heat to 100–120°C for 4–6 hours.

  • Monitoring: TLC/LCMS for disappearance of the hydrazone intermediate.

Visualization: Cyclization Mechanism

CyclizationPrecursor2-Fluoro-3-hydrazinopyridineIntermediateHydrazone Intermediate(Open Chain)Precursor->Intermediate+ Aldehyde- H2OAldehydeR-CHO(Aldehyde)Aldehyde->IntermediateTransitionIntramolecular SNAr(N attacks C2-F)Intermediate->TransitionBase / HeatProduct1H-Pyrazolo[3,4-b]pyridine(Fused Scaffold)Transition->Product- HF

Figure 2: The mechanistic pathway for converting 2-Fluoro-3-hydrazinopyridine into the bioactive pyrazolo[3,4-b]pyridine scaffold.

Handling & Safety Protocols

As a hydrazine derivative, this compound presents specific hazards that must be managed in a research environment.

  • Toxicity: Hydrazines are generally suspected genotoxins and potential carcinogens. Handle in a fume hood with double gloving (Nitrile).

  • Stability: The free base is prone to oxidation. Store under inert gas (Argon) at 4°C. For long-term storage, conversion to the hydrochloride salt is recommended to enhance stability.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong acids (unless forming the salt).

References

  • Sigma-Aldrich. (2025). Product Specification: 2-Fluoro-3-hydrazinopyridine (CAS 1138036-56-2).[1][2] Link

  • PubChem. (2025). Compound Summary: 2-Fluoro-3-aminopyridine (CAS 1597-33-7).[3][4][5] Link

  • Donaire-Arias, A., et al. (2022).[6] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2237.[6] Link

  • GuideChem. (2025). Chemical Dictionary: 2-Fluoro-3-hydrazinopyridine. Link

  • Enamine Store. (2025).[7] Building Block: 2-Fluoro-3-hydrazinopyridine. Link

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Fluoro-3-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the physicochemical characteristics of 2-Fluoro-3-hydrazinopyridine. Given the limited direct experimental data available for this specific isomer, this document synthesizes information from closely related analogues to provide a robust predictive profile. This approach, grounded in established chemical principles, offers valuable insights for researchers engaged in drug discovery and development. We will delve into the anticipated properties of this molecule, the scientific rationale behind these predictions, and the experimental methodologies required for their empirical validation.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine ring, a privileged structure in numerous pharmaceuticals, undergoes significant modulation of its physicochemical and pharmacological properties upon fluorination. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions with biological targets.

2-Fluoro-3-hydrazinopyridine is a compound of interest due to the juxtaposition of two key functional groups on the pyridine core: a fluorine atom at the 2-position and a hydrazino group at the 3-position. The electron-withdrawing nature of the fluorine atom is expected to modulate the basicity of the pyridine nitrogen and the nucleophilicity of the hydrazino group. The hydrazino moiety, a versatile synthetic handle and a known pharmacophore, opens avenues for the synthesis of a diverse range of derivatives, including hydrazones and pyrazoles, which are prevalent in many bioactive molecules. Understanding the fundamental physicochemical characteristics of 2-Fluoro-3-hydrazinopyridine is therefore a critical first step in harnessing its potential in drug design and development.

Predicted Physicochemical Profile of 2-Fluoro-3-hydrazinopyridine

The following table summarizes the predicted and known physicochemical properties of 2-Fluoro-3-hydrazinopyridine and its structural analogues. The data for the target compound are estimations based on the trends observed in the related molecules.

Property2-Fluoro-3-hydrazinopyridine (Predicted)2-Hydrazinopyridine[1][2]3-Fluoro-2-hydrazinopyridine[3]5-Fluoro-2-hydrazinopyridine[4]3-Chloro-2-hydrazinopyridine[5]2-Fluoro-3-hydroxypyridine[6]
Molecular Formula C₅H₆FN₃C₅H₇N₃C₅H₆FN₃C₅H₆FN₃C₅H₆ClN₃C₅H₄FNO
Molecular Weight 127.12 g/mol 109.13 g/mol 127.12 g/mol 127.12 g/mol 143.57 g/mol 113.09 g/mol
Appearance Predicted: Off-white to pale yellow solidColorless to pale yellow solidInformation not availableInformation not availableSolidWhite to light yellow crystalline powder
Melting Point Predicted: 80-100 °C46-49 °CInformation not availableInformation not available165-167 °C140-144 °C
Boiling Point Predicted: >250 °C280-281 °C (lit.)[1]Information not availableInformation not available276.6 °C (predicted)Information not available
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Moderately soluble in water.Soluble in water[2]Information not availableInformation not availableInformation not availableGood solubility in methanol, ethanol, and dichloromethane; limited in water.[6]
pKa Predicted: 3-5 (pyridine nitrogen)Information not availableInformation not availableInformation not availableInformation not available9.19 (predicted for the hydroxyl group)[7]

Rationale for Predictions:

  • Molecular Weight: The molecular formula C₅H₆FN₃ directly yields a molecular weight of 127.12 g/mol .

  • Appearance: Hydrazinopyridines are typically crystalline solids, often with a slight coloration that can develop upon exposure to air and light.

  • Melting Point: The introduction of a fluorine atom can increase the melting point compared to the non-fluorinated parent (2-hydrazinopyridine) due to altered crystal packing and dipole-dipole interactions. However, the position of the fluorine and hydrazino groups will significantly influence this. The melting point of 3-chloro-2-hydrazinopyridine is substantially higher, which may be attributed to the larger chlorine atom and stronger intermolecular forces. The predicted range for 2-fluoro-3-hydrazinopyridine is a conservative estimate.

  • Boiling Point: The presence of the hydrazino group, capable of hydrogen bonding, leads to a relatively high boiling point, as seen in 2-hydrazinopyridine. The addition of fluorine is expected to further increase this due to an increased molecular weight and polarity.

  • Solubility: The hydrazino group can participate in hydrogen bonding with water, suggesting some aqueous solubility. However, the overall aromatic character of the pyridine ring and the lipophilic nature of the fluorine atom may limit this. Good solubility in polar organic solvents is anticipated.

  • pKa: The fluorine atom at the 2-position is strongly electron-withdrawing, which is expected to decrease the basicity of the pyridine ring nitrogen, resulting in a lower pKa compared to pyridine (pKa ≈ 5.2).

Structural and Spectroscopic Characterization

Empirical determination of the structure and purity of 2-Fluoro-3-hydrazinopyridine is paramount. A combination of spectroscopic and chromatographic techniques would be employed for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazino group (-NHNH₂). The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern. The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling.

  • ¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments. The carbon atom directly bonded to the fluorine will exhibit a large one-bond ¹³C-¹⁹F coupling constant.

  • ¹⁹F NMR: This is a crucial experiment for fluorinated compounds. A single resonance is expected for the fluorine atom, and its chemical shift will be characteristic of a fluorine attached to a pyridine ring.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be essential to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition (C₅H₆FN₃).

  • Electron Ionization (EI) or Electrospray Ionization (ESI): Depending on the volatility and stability of the compound, either EI-MS or ESI-MS would be used. The fragmentation pattern can provide valuable structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

  • N-H stretching: Around 3200-3400 cm⁻¹ for the hydrazino group.

  • C=N and C=C stretching: In the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • C-F stretching: A strong absorption band typically in the 1000-1300 cm⁻¹ region.

Experimental Protocols for Physicochemical Characterization

The following outlines the standard experimental workflows for determining the key physicochemical properties of a novel compound like 2-Fluoro-3-hydrazinopyridine.

Workflow for Structural and Purity Analysis

G cluster_synthesis Synthesis and Purification cluster_characterization Structural and Purity Confirmation cluster_properties Physicochemical Property Determination synthesis Synthesis of 2-Fluoro-3-hydrazinopyridine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F, 2D) purification->nmr Structural Elucidation ms High-Resolution Mass Spectrometry (HRMS) purification->ms Molecular Formula Confirmation hplc HPLC-UV for Purity Assessment purification->hplc Purity (%) mp Melting Point (DSC) hplc->mp sol Solubility Studies (Kinetic/Thermodynamic) hplc->sol pka pKa Determination (Potentiometric/UV-metric) hplc->pka logp LogP/LogD Measurement (Shake-flask/HPLC) hplc->logp

Caption: Workflow for the synthesis, purification, and characterization of 2-Fluoro-3-hydrazinopyridine.

Step-by-Step Methodologies:

  • Synthesis and Purification:

    • A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-fluoro-3-chloropyridine or 2,3-difluoropyridine, with hydrazine hydrate. Chinese patent CN103588705A describes a similar reaction between 2-fluoro-3-chloropyridine and hydrazine hydrate in ethanol at room temperature.[8][9]

    • Purification would likely be achieved through recrystallization from an appropriate solvent system or by column chromatography on silica gel.

  • Purity Determination by High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC with UV detection is the gold standard for determining the purity of small organic molecules.

    • Method:

      • Dissolve a small, accurately weighed sample of the purified compound in a suitable solvent (e.g., acetonitrile/water).

      • Inject the sample onto a reverse-phase C18 column.

      • Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

      • Monitor the eluent using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

      • The purity is calculated from the relative peak area of the main component.

  • Melting Point Determination by Differential Scanning Calorimetry (DSC):

    • Rationale: DSC provides a more accurate and reproducible measurement of the melting point and can also reveal information about polymorphism.

    • Method:

      • Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan.

      • Seal the pan and place it in the DSC instrument alongside an empty reference pan.

      • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

      • The melting point is determined as the onset or peak of the endothermic melting transition.

  • Aqueous Solubility Determination:

    • Rationale: Understanding the aqueous solubility is critical for drug development, as it influences bioavailability.

    • Method (Shake-Flask Method):

      • Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4.

      • Shake the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

      • Filter the suspension to remove undissolved solid.

      • Analyze the concentration of the dissolved compound in the filtrate by a suitable analytical method, such as HPLC-UV or LC-MS.

  • pKa Determination:

    • Rationale: The pKa values determine the ionization state of the molecule at different pH values, which affects its solubility, permeability, and target binding.

    • Method (Potentiometric Titration):

      • Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

      • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then back-titrate with a standardized solution of a strong base (e.g., NaOH).

      • Monitor the pH of the solution throughout the titration using a calibrated pH electrode.

      • The pKa values are determined from the inflection points of the titration curve.

Reactivity and Stability Considerations

  • Stability: Hydrazines can be susceptible to oxidation. Therefore, 2-Fluoro-3-hydrazinopyridine should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light. Its stability in solution at various pH values and temperatures should be assessed, particularly during early-stage drug development.

  • Reactivity: The hydrazino group is a potent nucleophile and can readily react with aldehydes and ketones to form hydrazones. This reactivity is a key feature for derivatization and the construction of more complex molecular architectures. The electron-withdrawing fluorine atom may slightly diminish the nucleophilicity of the hydrazino group compared to non-fluorinated analogues.

Conclusion

References

  • Pipzine Chemicals. (n.d.). 2-Fluoro-3-hydroxypyridine | CAS 54745-11-2.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine.
  • Pipzine Chemicals. (n.d.). 2-Fluoro-3-methylpyridine: Properties, Applications, Safety Data & Supplier Guide.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-3-iodopyridine 97%.
  • Pipzine Chemicals. (n.d.). 2-Hydrazino-5-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier in China.
  • PubChem. (n.d.). 2-Hydrazinopyridine.
  • ResearchGate. (2025, August 9). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.
  • PubChem. (n.d.). 2-Fluorohydrazine.
  • Guidechem. (n.d.). 2-Hydrazinopyridine 4930-98-7 wiki.
  • ChemScene. (n.d.). 5-Fluoro-2-hydrazinopyridine.
  • Apollo Scientific. (n.d.). 3-Fluoro-2-hydrazinopyridine.
  • PubChem. (n.d.). 2-Fluoro-3-(hydroxymethyl)pyridine.
  • PubChem. (n.d.). 3-Fluoro-2-hydroxypyridine.
  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • ResearchGate. (2025, August 14). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • ACS Publications. (n.d.). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery.
  • ALL SCIENCES PROCEEDINGS. (2023, March 21). Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring.
  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • PubMed. (2012, October 8). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs.
  • Dalton Transactions (RSC Publishing). (2022, March 2). Novel 5-fluorouracil complexes of Zn(ii) with pyridine-based ligands as potential anticancer agents.
  • Chemsrc. (2025, August 27). 3-Chloro-2-hydrazinopyridine.
  • Pipzine Chemicals. (n.d.). 3-Fluoro-2-hydroxypyridine & 3-Fluoro-2-pyridone.
  • MDPI. (n.d.). Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review.
  • Guidechem. (n.d.). How can 2-fluoro-3-hydroxypyridine be synthesized and applied?.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Fluoro-2-nitropyridine.

Sources

2-Fluoro-3-hydrazinopyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 2-Fluoro-3-hydrazinopyridine , a critical fluorinated heterocyclic building block.

High-Fidelity Synthesis & Application in Heterocyclic Scaffold Design

Part 1: Chemical Identity & Core Profile

2-Fluoro-3-hydrazinopyridine is a specialized pyridine derivative characterized by the juxtaposition of a nucleophilic hydrazine moiety and an electrophilic fluorine substituent. This specific substitution pattern (2-F, 3-hydrazino) is chemically distinct from its more common isomer (3-fluoro-2-hydrazinopyridine) and is prized for its ability to generate 7-fluoropyrazolo[4,3-b]pyridines and other fused systems where the fluorine atom modulates pKa and metabolic stability.

Physicochemical Data Table
PropertySpecification
Chemical Name 2-Fluoro-3-hydrazinopyridine (IUPAC)
CAS Number 1138036-56-2
Molecular Weight 127.12 g/mol
Molecular Formula C₅H₆FN₃
Appearance Off-white to pale yellow solid (or viscous oil upon fresh liberation)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Acidity (pKa) ~3.5 (Hydrazine N-H), Pyridine N is weakly basic due to F-induction
Storage -20°C, Hygroscopic, store under Argon/Nitrogen

Part 2: Synthetic Utility & Strategic Rationale

In drug discovery, the 2-fluoro-3-hydrazinopyridine scaffold serves two primary functions:

  • Regioselective Cyclization: It acts as a dinucleophile for condensing with 1,3-dicarbonyls or enones to form fused bicyclic systems (e.g., indazoles, aza-indoles).

  • Fluorine Effect: The C2-fluorine atom is strategically positioned to influence the electronic environment of the pyridine ring, lowering the basicity of the ring nitrogen and potentially serving as a metabolic blocking group against oxidation.

The Regiochemistry Challenge

Synthesizing this specific isomer is non-trivial. Direct nucleophilic aromatic substitution (SNAr) on 2,3-difluoropyridine with hydrazine typically yields the wrong isomer (3-fluoro-2-hydrazinopyridine) because the C2 position is significantly more electrophilic than C3.

Expert Insight: To guarantee the integrity of the 2-F, 3-hydrazino substitution pattern, one must avoid direct displacement conditions. The most robust protocol involves the diazotization-reduction of the corresponding amine, 2-fluoro-3-aminopyridine.

Part 3: Synthesis Protocol (Diazotization-Reduction Route)

This protocol describes the conversion of 2-fluoro-3-aminopyridine to 2-fluoro-3-hydrazinopyridine via the diazonium intermediate. This method preserves the sensitive C2-fluorine bond.

Reagents & Materials[1][2][3][4][5][6]
  • Starting Material: 2-Fluoro-3-aminopyridine (CAS: 21717-96-4)

  • Reagents: Sodium Nitrite (NaNO₂), Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Sodium Sulfite, Conc. HCl.

  • Solvents: Water, Ethanol, Ethyl Acetate (for extraction).[1]

Step-by-Step Methodology
Phase A: Diazotization
  • Dissolution: Charge a 3-neck round-bottom flask with 2-Fluoro-3-aminopyridine (1.0 eq) and 6M HCl (10-15 volumes). Cool the solution to -5°C to 0°C using an ice/salt bath. Critical: Efficient stirring is required to prevent localized heating.

  • Nitrite Addition: Dropwise add a solution of NaNO₂ (1.1 eq) in water, maintaining the internal temperature below 0°C .

  • Activation: Stir the mixture at 0°C for 30 minutes. The solution should turn pale yellow/orange, indicating the formation of the diazonium salt.

Phase B: Reduction (The Tin(II) Method)
  • Preparation of Reductant: In a separate vessel, dissolve SnCl₂·2H₂O (2.5 eq) in conc. HCl (5 volumes) and cool to 0°C.

  • Transfer: Cannulate or slowly pour the cold diazonium solution into the vigorously stirred stannous chloride solution. Note: Exothermic reaction. Maintain Temp < 10°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) over 2 hours. A precipitate (the hydrazine hydrochloride salt) typically forms.

Phase C: Isolation & Free Basing
  • Basification: Cool the reaction mixture to 0°C. Adjust pH to ~10-12 using 50% NaOH solution. Caution: Do not overheat; the fluorine can hydrolyze at high pH/Temp.

  • Extraction: Extract immediately with Ethyl Acetate (3 x 10 volumes).

  • Drying: Wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from Ethanol/Hexanes or convert to the HCl salt for long-term stability.

Synthesis Workflow Diagram

SynthesisRoute cluster_0 Critical Control Point Start 2-Fluoro-3-aminopyridine (Precursor) Diaz Diazonium Intermediate (Unstable at >5°C) Start->Diaz NaNO2, HCl < 0°C Reduct Reduction Step (SnCl2/HCl) Diaz->Reduct Transfer to Reductant Product 2-Fluoro-3-hydrazinopyridine (Target) Reduct->Product 1. Warm to RT 2. NaOH/Extr.

Caption: Regioselective synthesis pathway via diazonium salt reduction, avoiding SNAr isomer scrambling.

Part 4: Applications & Reaction Engineering

Scaffold Construction: Pyrazolo[4,3-b]pyridine

The primary utility of 2-fluoro-3-hydrazinopyridine is the synthesis of fused pyrazoles. The hydrazine nitrogens act as a dinucleophile.

Protocol for Cyclization:

  • Reactants: 2-Fluoro-3-hydrazinopyridine + 1,3-Dicarbonyl (or ethoxymethylene compound).

  • Conditions: Ethanol, Reflux, 2-4 hours. Acid catalysis (AcOH) is often used.

  • Mechanism: The terminal hydrazine nitrogen (NH2) attacks the most electrophilic carbonyl, followed by cyclization of the internal nitrogen onto the second carbonyl (or enol).

Handling & Safety (Self-Validating Protocols)
  • Hydrazine Toxicity: All hydrazine derivatives are potential carcinogens and skin sensitizers. Double-gloving and fume hood use are mandatory.

  • Stability Check: Before use, check the color. Dark brown/black oil indicates oxidation. Purify via short-path silica plug (DCM/MeOH) if degraded.

  • Salt Formation: For storage >1 month, convert the free base to the monohydrochloride salt by treating the ethereal solution with 1M HCl in ether. The salt is significantly more stable to oxidation.

Application Logic Diagram

ApplicationLogic Hydrazine 2-Fluoro-3-hydrazinopyridine (Dinucleophile) Intermediate Hydrazone Intermediate Hydrazine->Intermediate Condensation Electrophile 1,3-Dielectrophile (e.g., Diketone, Enone) Electrophile->Intermediate Condensation Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Acid/Heat Scaffold Fluorinated Pyrazolo-pyridine (Kinase Inhibitor Core) Cyclization->Scaffold Aromatization

Caption: Logical flow for converting the hydrazine precursor into bioactive fused heterocyclic scaffolds.

References

  • American Chemical Society (ACS). (2019). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development. Retrieved from [Link](Note: Describes homologous chemistry for 3-fluoro-2-hydrazino isomer, validating the diazotization/SnAr mechanistic principles).

Sources

The Strategic Role of 2-Fluoro-3-hydrazinopyridine in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-Fluoro-3-hydrazinopyridine, a pivotal heterocyclic intermediate in contemporary pharmaceutical development. We will dissect its synthesis, elucidate its key reactive properties, and present its strategic application in the construction of complex bioactive molecules. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics. Our focus will be on the causality behind synthetic choices and the inherent logic of the presented protocols, providing a framework for practical and reliable application.

Introduction: The Significance of Fluorinated Pyridine Scaffolds

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. Pyridine rings, being a prevalent motif in numerous pharmaceuticals, are prime candidates for fluorination.

Among the vast array of fluorinated pyridines, 2-Fluoro-3-hydrazinopyridine emerges as a particularly versatile building block. Its strategic arrangement of a nucleophilic hydrazine group ortho to an activating fluorine atom on a pyridine ring unlocks a powerful and efficient pathway for the synthesis of fused heterocyclic systems, most notably the pharmacologically significant pyrazolo[3,4-b]pyridine core. This guide will illuminate the path from the synthesis of this key intermediate to its successful implementation in the generation of medicinally relevant scaffolds.

Synthesis and Physicochemical Properties

While specific literature detailing the synthesis and properties of 2-Fluoro-3-hydrazinopyridine is not abundant, its preparation can be logically inferred from established synthetic routes for analogous hydrazinopyridines. The most probable and industrially scalable approach involves the nucleophilic aromatic substitution of a suitable dihalopyridine precursor.

Proposed Synthetic Pathway

The synthesis of 2-Fluoro-3-hydrazinopyridine would likely proceed via the reaction of 2,3-difluoropyridine with hydrazine hydrate. The greater lability of the fluorine atom at the 2-position of the pyridine ring towards nucleophilic attack makes this a regioselective transformation.

DOT Script for Proposed Synthesis of 2-Fluoro-3-hydrazinopyridine

G cluster_start Starting Materials cluster_reaction Nucleophilic Aromatic Substitution cluster_product Product 2_3_difluoropyridine 2,3-Difluoropyridine reaction_step Reaction in a suitable solvent (e.g., Ethanol, n-Butanol) with heating 2_3_difluoropyridine->reaction_step hydrazine_hydrate Hydrazine Hydrate (NH2NH2·H2O) hydrazine_hydrate->reaction_step 2_fluoro_3_hydrazinopyridine 2-Fluoro-3-hydrazinopyridine reaction_step->2_fluoro_3_hydrazinopyridine Regioselective Substitution

Caption: Proposed synthesis of 2-Fluoro-3-hydrazinopyridine.

This proposed synthesis is analogous to the well-documented preparation of 2-hydrazinopyridine from 2-chloropyridine. In a typical procedure, 2-chloropyridine is heated with an excess of hydrazine hydrate, often in a solvent like n-butanol, to yield 2-hydrazinopyridine.[1] A similar protocol has been reported for the synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine.[2] A Chinese patent also describes the reaction of 2-fluoro-3-chloropyridine with hydrazine hydrate in ethanol at room temperature, further supporting the feasibility of this synthetic strategy.[3]

Physicochemical Properties (Predicted and Inferred)
PropertyPredicted/Inferred Value for 2-Fluoro-3-hydrazinopyridineReference Data for 2-Hydrazinopyridine
Molecular Formula C₅H₆FN₃C₅H₇N₃
Molecular Weight 127.12 g/mol 109.13 g/mol
Appearance Likely a pale yellow to off-white solidRed oil or deep red crystalline solid[1][4]
Melting Point Expected to be a low-melting solidNot consistently reported as a solid at room temperature
Solubility Likely soluble in polar organic solvents like ethanol, methanol, and DMSOSoluble in water and ethanol[4]

Spectroscopic Data (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, with coupling patterns influenced by the fluorine atom. The signals for the -NH and -NH₂ protons of the hydrazine group would also be present.

  • ¹³C NMR: The carbon NMR spectrum will display five signals for the pyridine ring carbons, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift and coupling to adjacent protons providing structural confirmation.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-Fluoro-3-hydrazinopyridine.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C=N and C=C stretching of the pyridine ring, and a C-F stretching vibration would be expected.

Chemical Reactivity and a Gateway to Pyrazolo[3,4-b]pyridines

The synthetic utility of 2-Fluoro-3-hydrazinopyridine lies in its ability to undergo condensation reactions with 1,3-dicarbonyl compounds to form the pyrazolo[3,4-b]pyridine scaffold. This class of fused heterocycles is of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.[5]

The Knorr Pyrazole Synthesis Adaptation

The reaction of 2-Fluoro-3-hydrazinopyridine with a β-dicarbonyl compound is a variation of the classic Knorr pyrazole synthesis. The reaction proceeds through a two-step sequence of condensation followed by cyclization and dehydration.

DOT Script for Pyrazolo[3,4-b]pyridine Synthesis

G start_materials 2-Fluoro-3-hydrazinopyridine + 1,3-Dicarbonyl Compound condensation Initial Condensation (Formation of Hydrazone) start_materials->condensation cyclization Intramolecular Cyclization (Attack of enamine on carbonyl) condensation->cyclization dehydration Dehydration cyclization->dehydration product Pyrazolo[3,4-b]pyridine Derivative dehydration->product

Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridines.

The reaction is typically acid-catalyzed and driven to completion by heating. The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents onto the pyrazole ring, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Application in Pharmaceutical Synthesis: A Case Study

The pyrazolo[3,4-b]pyridine core is a key structural feature in several marketed drugs and clinical candidates. One notable example is Vericiguat, a stimulator of soluble guanylate cyclase used for the treatment of heart failure. While the synthesis of Vericiguat itself starts from a pre-formed aminopyrazole, it highlights the importance of the fluorinated pyrazolo[3,4-b]pyridine scaffold in modern drug design. The fluorine atom in Vericiguat is reported to enhance its metabolic stability.

A more direct, albeit still analogical, application is seen in the synthesis of hydrazide derivatives of pyrazolo[3,4-b]pyridines, which have been investigated for their antimicrobial and antitumor activities. These syntheses often involve the reaction of a carbohydrazide with various electrophiles, demonstrating the versatility of the hydrazine moiety for further functionalization.[6]

Experimental Protocols

While a specific protocol for 2-Fluoro-3-hydrazinopyridine is not available, the following general procedure for the synthesis of a hydrazinopyridine can be adapted.

General Protocol for the Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine
  • Materials: 2-chloropyridine, hydrazine hydrate, n-butanol, ethyl acetate, water, anhydrous sodium sulfate.

  • Procedure:

    • To a solution of hydrazine hydrate (10 volumes), add 2-chloropyridine (1 equivalent).[1]

    • Heat the reaction mixture to 100 °C and stir for an appropriate time (e.g., 48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

    • Upon completion, cool the reaction mixture and dilute with water.[1]

    • Extract the product with a suitable organic solvent, such as ethyl acetate (3-5 times).[1]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

    • Purify the product as necessary, for example, by column chromatography.

Note on Causality: The use of an excess of hydrazine hydrate serves both as a reactant and as a scavenger for the HCl generated during the reaction. The choice of a high-boiling solvent like n-butanol allows for the reaction to be conducted at an elevated temperature, thereby increasing the reaction rate.

Safety and Handling

Hydrazine and its derivatives are hazardous materials and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Inhalation: Avoid inhaling vapors or dust. Hydrazinopyridines can be respiratory irritants.[7]

  • Skin and Eye Contact: These compounds can cause skin and serious eye irritation. In case of contact, flush the affected area with copious amounts of water.[7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Fluoro-3-hydrazinopyridine stands as a valuable and strategically designed intermediate for pharmaceutical synthesis. Its facile, albeit inferred, synthesis and its predictable reactivity towards 1,3-dicarbonyl compounds make it a powerful tool for accessing the medicinally important pyrazolo[3,4-b]pyridine scaffold. The presence of the fluorine atom is anticipated to bestow favorable pharmacokinetic properties on the resulting drug candidates. As the demand for novel heterocyclic therapeutics continues to grow, the importance of versatile and strategically functionalized building blocks like 2-Fluoro-3-hydrazinopyridine will undoubtedly increase. Further research into its specific properties and applications is warranted and is expected to unveil new opportunities in drug discovery.

References

Sources

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-hydrazinopyridine: History, Discovery, and Modern Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-hydrazinopyridine is a critical building block in medicinal chemistry and drug development, prized for the unique physicochemical properties imparted by its fluorine and hydrazine substituents. This guide provides a comprehensive overview of the historical evolution and discovery of its synthesis pathways. It delves into the core synthetic strategies, offering detailed, field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols. From early concepts to modern industrial applications, this document serves as an in-depth technical resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Significance of 2-Fluoro-3-hydrazinopyridine in Modern Drug Discovery

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. The 2-fluoro-3-hydrazinopyridine scaffold is a particularly valuable synthon, offering a unique combination of properties that can enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates. The hydrazine moiety serves as a versatile handle for the construction of various heterocyclic systems, while the fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring, enhancing its utility in nucleophilic aromatic substitution reactions. This guide will explore the journey of discovering and refining the synthesis of this important molecule.

Historical Perspective: The Dawn of Hydrazinopyridine Synthesis

The synthesis of hydrazinopyridines predates the specific focus on their fluorinated analogues. Early methods for introducing a hydrazine group onto a pyridine ring laid the conceptual groundwork for later, more complex syntheses. These initial approaches primarily relied on the displacement of a leaving group, typically a halogen, by hydrazine.

One of the foundational methods for creating hydrazinopyridines involves the direct reaction of a chloropyridine with hydrazine hydrate.[1][2] This nucleophilic aromatic substitution (SNAr) reaction, while straightforward in concept, often required harsh conditions and could lead to mixtures of products, particularly with polysubstituted pyridines. The general principle of this early approach is illustrated below:

Chloropyridine Chloropyridine Hydrazinopyridine Hydrazinopyridine Chloropyridine->Hydrazinopyridine Nucleophilic Aromatic Substitution Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Hydrazinopyridine

Caption: Early conceptual pathway to hydrazinopyridines.

The development of more controlled and efficient methods was driven by the increasing demand for these compounds as intermediates in various fields, including pharmaceuticals and agrochemicals.[3]

Key Synthesis Pathways to 2-Fluoro-3-hydrazinopyridine

The synthesis of 2-fluoro-3-hydrazinopyridine has evolved along two primary strategic routes:

  • Pathway A: Nucleophilic Aromatic Substitution on a Dihalogenated Pyridine Precursor.

  • Pathway B: Conversion of 2-Fluoro-3-aminopyridine via Diazotization and Reduction.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and widely employed industrial method for the synthesis of 2-fluoro-3-hydrazinopyridine and its analogues.[3][4] The strategy hinges on the reaction of a 2,3-dihalopyridine with hydrazine hydrate. The fluorine atom at the 2-position makes the pyridine ring highly susceptible to nucleophilic attack, facilitating the displacement of a leaving group at the adjacent 3-position or the fluorine itself.

3.1.1. Starting Materials and Rationale

The choice of starting material is critical and has evolved over time. Common precursors include:

  • 2,3-Dichloropyridine: Readily available, though the reaction with hydrazine can sometimes lead to a mixture of mono-substituted products.[2][5]

  • 2-Fluoro-3-chloropyridine: Offers enhanced reactivity at the 2-position due to the activating effect of the fluorine atom. However, the synthesis of this starting material can be challenging.[3]

  • 2,3-Difluoropyridine: The high electronegativity of both fluorine atoms significantly activates the ring for nucleophilic attack. The reaction with hydrazine can proceed with high selectivity.

The reaction of 2-fluoropyridine with nucleophiles is significantly faster than that of 2-chloropyridine, a crucial consideration for process efficiency.[6]

3.1.2. Reaction Mechanism

The reaction proceeds via a classic SNAr mechanism. The nucleophilic hydrazine attacks the electron-deficient pyridine ring at the carbon atom bearing the leaving group (halogen), forming a Meisenheimer complex. The departure of the halide ion restores the aromaticity of the ring, yielding the hydrazinopyridine product.

cluster_0 Nucleophilic Aromatic Substitution Mechanism Start 2,3-Dihalopyridine Meisenheimer Meisenheimer Complex (intermediate) Start->Meisenheimer + Hydrazine Hydrazine Hydrazine Product 2-Fluoro-3-hydrazinopyridine Meisenheimer->Product - Halide ion

Caption: SNAr mechanism for hydrazinopyridine synthesis.

3.1.3. Experimental Protocol: Synthesis from 2,3-Dichloropyridine

This protocol is adapted from established procedures for the synthesis of similar hydrazinopyridines.[2][5]

Materials:

  • 2,3-Dichloropyridine

  • Hydrazine hydrate (80%)

  • Ethanol or other suitable polar solvent (e.g., n-butanol, N,N-dimethylpropanolamine)[4][5]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and under an inert atmosphere, add 2,3-dichloropyridine and the chosen polar solvent.

  • Add hydrazine hydrate dropwise to the stirred solution. An excess of hydrazine hydrate is typically used.[5]

  • Heat the reaction mixture to reflux (typically 80-130°C, depending on the solvent) and maintain for 4-10 hours.[3][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the product.

  • Isolate the solid product by filtration and wash with water.

  • The crude product can be further purified by recrystallization.

3.1.4. Causality Behind Experimental Choices

  • Solvent: A polar solvent is used to dissolve the reactants and facilitate the reaction. The choice of solvent can also influence the reaction rate and selectivity. Some modern procedures utilize tertiary amines as solvents, which can also act as acid scavengers.[4]

  • Inert Atmosphere: Prevents oxidation of hydrazine and other potential side reactions.

  • Excess Hydrazine: Drives the reaction to completion and can help to minimize the formation of di-substituted byproducts.

  • Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Pathway B: From 2-Fluoro-3-aminopyridine

This pathway offers an alternative route, particularly when 2-fluoro-3-aminopyridine is a more readily available starting material. The key transformation is the conversion of the amino group into a hydrazine group.

3.2.1. Synthesis of 2-Fluoro-3-aminopyridine

2-Fluoro-3-aminopyridine can be synthesized from precursors like 2,3-difluoro-5-chloropyridine via an ammonification reaction.[7]

3.2.2. Conversion of the Amino Group to a Hydrazine Group

This conversion is typically achieved in two steps:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Reduction: The diazonium salt is then reduced to the corresponding hydrazine.

Amino 2-Fluoro-3-aminopyridine Diazonium Diazonium Salt (intermediate) Amino->Diazonium Diazotization (NaNO2, H+) Hydrazine 2-Fluoro-3-hydrazinopyridine Diazonium->Hydrazine Reduction

Caption: Conversion of an amino group to a hydrazine.

3.2.3. Experimental Protocol: Diazotization and Reduction

Detailed protocols for the diazotization of 2-fluoro-3-aminopyridine are not abundant in readily available literature, but the following is a general procedure based on established methods for similar transformations.[8]

Materials:

  • 2-Fluoro-3-aminopyridine

  • Sodium nitrite

  • Hydrochloric acid or Sulfuric acid

  • A reducing agent (e.g., sodium sulfite, stannous chloride)

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 2-fluoro-3-aminopyridine in a cold aqueous solution of a strong acid (e.g., HCl).

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C.

    • Stir the mixture at this temperature for a short period to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate vessel, prepare a solution of the reducing agent.

    • Slowly add the cold diazonium salt solution to the reducing agent solution, maintaining a low temperature.

    • After the addition is complete, allow the reaction to proceed, often with gradual warming to room temperature.

    • The product can then be isolated by extraction and purified by chromatography or recrystallization.

3.2.4. Causality Behind Experimental Choices

  • Low Temperature: Diazonium salts are often unstable and can decompose at higher temperatures, hence the need for cooling during their formation and reaction.

  • Strong Acid: Necessary for the in situ generation of nitrous acid from sodium nitrite.

  • Choice of Reducing Agent: Different reducing agents can be employed, with the choice depending on the specific substrate and desired reaction conditions.

Comparative Analysis of Synthesis Pathways

ParameterPathway A: Nucleophilic Aromatic SubstitutionPathway B: From 2-Fluoro-3-aminopyridine
Starting Materials 2,3-Dihalopyridines (e.g., 2,3-dichloropyridine, 2-fluoro-3-chloropyridine)2-Fluoro-3-aminopyridine
Key Reactions Nucleophilic Aromatic SubstitutionDiazotization, Reduction
Number of Steps Typically one main stepAt least two main steps
Reaction Conditions Often requires heating (reflux)Requires low temperatures for diazotization
Reagents Hydrazine hydrate, polar solventSodium nitrite, strong acid, reducing agent
Yields Can be high (up to 97% for similar compounds)[5]Generally moderate to good, but can be variable
Scalability Well-suited for industrial scale-up[3][4]Can be more challenging to scale due to the handling of potentially unstable diazonium salts
Safety Considerations Handling of hydrazine hydrate (toxic and corrosive)Generation and handling of potentially explosive diazonium salts

Conclusion and Future Outlook

The synthesis of 2-fluoro-3-hydrazinopyridine has evolved from fundamental principles of nucleophilic aromatic substitution to more refined industrial processes. The direct hydrazinolysis of dihalogenated pyridines remains the most practical and scalable approach. While the route from 2-fluoro-3-aminopyridine offers a viable alternative, the challenges associated with the handling of diazonium intermediates often make it less favorable for large-scale production.

Future developments in this field will likely focus on the use of flow chemistry to enhance the safety and efficiency of these reactions, particularly the diazotization step.[1] Additionally, the exploration of novel catalytic systems for C-N bond formation could provide even more efficient and environmentally friendly pathways to this important building block. As the demand for sophisticated fluorinated intermediates in drug discovery continues to grow, the development of robust and economical syntheses of molecules like 2-fluoro-3-hydrazinopyridine will remain a critical area of research.

References

  • Shandong Huake Chemical Co., Ltd.; et al. CN111440144, 2020.
  • Jiangsu Fubiya Chemicals Co Ltd. CN106588758A, 2017.
  • Guidechem. How can 2-fluoro-3-hydroxypyridine be synthesized and applied? (2022).
  • Anwer, K. E., et al. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
  • Hartwig, J. F., et al.
  • Jiangsu Fubiya Chemicals Co Ltd. CN106588758B, 2020.
  • DuPont. CN102249991A, 2011.
  • Paul, S., et al.
  • El-Kashef, H. S., et al. Synthesis and Transformations of Hydrazine Substituted 6-Fluoro Derivatives of 1,3,4-Thiadiazolo[3,2-a]pyrimidine.
  • Wang, Y., et al. 1-(3-Chloropyridin-2-yl)hydrazine. PMC, 2011.
  • Organic Chemistry Portal.
  • Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
  • Organic Syntheses Procedure.
  • Ekar, J., & Kranjc, K. Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines.
  • The invention discloses a preparation process of 2-amino-3-fluoropyridine. CN105669539A, 2016.
  • Baumann, M., et al. Flow in situ formation of hydrazine derivatives from diazonium salts.

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Pyrazolo[3,4-b]pyridines via Condensation of 2-Fluoro-3-hydrazinopyridine with Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Pyrazolo[3,4-b]pyridines

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a privileged heterocyclic system that is a cornerstone in modern medicinal chemistry and drug discovery.[1][2] These structures are integral to a wide array of pharmacologically active agents, demonstrating activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] The potent biological activity is often attributed to the synergistic effect of the individual pyrazole and pyridine moieties within a single, rigid framework.[2]

One of the most robust and versatile methods for constructing the 1H-pyrazolo[3,4-b]pyridine core is the acid-catalyzed condensation of a 3-hydrazinopyridine with a ketone or aldehyde, a reaction analogous to the classic Fischer Indole Synthesis.[4][5] This application note provides a detailed examination of the reaction conditions for the condensation of 2-Fluoro-3-hydrazinopyridine with various ketones, offering field-proven insights, step-by-step protocols, and a mechanistic framework to empower researchers in drug development and synthetic chemistry. The fluorine substituent at the 2-position is of particular interest as it provides a valuable synthetic handle for further molecular elaboration through nucleophilic aromatic substitution or cross-coupling reactions.

Mechanistic Rationale: A Variant of the Fischer Synthesis

Understanding the reaction mechanism is critical for troubleshooting and optimization. The condensation proceeds through a sequence of well-established steps, mirroring the Fischer Indole Synthesis, which requires an acid catalyst to facilitate the key rearrangement step.[4][5]

The reaction pathway unfolds as follows:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the ketone. This is followed by dehydration to form a stable hydrazone intermediate.[6][7]

  • Tautomerization: The hydrazone undergoes tautomerization to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the molecule for the subsequent sigmatropic rearrangement.[4]

  • Acid Catalysis and[8][8]-Sigmatropic Rearrangement: The enamine is protonated by the acid catalyst. This protonation facilitates a[8][8]-sigmatropic rearrangement, the core mechanistic event, which forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond.[4][5]

  • Cyclization and Aromatization: The resulting di-imine intermediate undergoes intramolecular cyclization.

  • Elimination: The final step involves the elimination of an ammonia molecule under acid catalysis, leading to the formation of the energetically favorable aromatic pyrazolopyridine ring system.[4]

Below is a visualization of this mechanistic pathway.

Fischer_Indole_Mechanism Start 2-Fluoro-3-hydrazinopyridine + Ketone (R1, R2) Hydrazone Hydrazone Intermediate Start->Hydrazone - H₂O Enamine Enamine Tautomer ('Ene-hydrazine') Hydrazone->Enamine Tautomerization Protonated Protonated Enamine Enamine->Protonated + H⁺ (Catalyst) Rearrangement [3,3]-Sigmatropic Rearrangement Protonated->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclized Cyclized Intermediate (Aminal) Diimine->Cyclized Intramolecular Cyclization Product Pyrazolo[3,4-b]pyridine Product Cyclized->Product - NH₃, - H⁺ Experimental_Workflow Reagents 1. Combine Reactants (Hydrazine, Ketone, Solvent, Catalyst) Reaction 2. Heat to Reflux (80-120°C, 4-16h) Reagents->Reaction Monitor 3. Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Quench, Neutralize & Extract Monitor->Workup Reaction Complete Purify 5. Purify (Column Chromatography or Recrystallization) Workup->Purify Product 6. Characterize Product (NMR, LCMS) Purify->Product

Sources

Application Note: Advanced Preparation & Utilization of 2-Fluoro-3-hydrazinopyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the robust synthesis and application of 2-Fluoro-3-hydrazinopyridine , a critical intermediate in the development of next-generation herbicides and fungicides. Unlike simple pyridine derivatives, the 2-fluoro-3-hydrazino motif offers a unique "ortho-effect" where the fluorine atom enhances metabolic stability and lipophilicity, while the hydrazine moiety serves as a versatile handle for constructing fused nitrogen heterocycles (e.g., pyrazoles, triazoles).

Critical Technical Distinction: Direct nucleophilic aromatic substitution (


) of 2,3-difluoropyridine with hydrazine typically yields the unwanted isomer (2-hydrazino-3-fluoropyridine) due to the higher electrophilicity of the C2 position. Consequently, this guide focuses on the Diazotization-Reduction  route starting from 3-amino-2-fluoropyridine to guarantee the retention of the C2-fluorine atom and the correct regiochemical placement of the hydrazine at C3.

Module 1: Synthesis of 2-Fluoro-3-hydrazinopyridine Hydrochloride

Objective: Preparation of high-purity (>98%) precursor via diazonium salt reduction.

Reaction Mechanism & Logic

The synthesis proceeds in two distinct stages:[1]

  • Diazotization: Conversion of the primary amine to a diazonium salt using sodium nitrite in acidic media. The C2-fluorine atom is electron-withdrawing, which destabilizes the diazonium intermediate; therefore, temperature control is critical to prevent hydrolysis to the phenol.

  • Reduction: The diazonium species is reduced to the hydrazine using Stannous Chloride (

    
    ). While sodium sulfite is a "greener" alternative, 
    
    
    
    is preferred for this specific substrate to minimize side reactions involving the labile fluorine atom.
Reagents & Equipment[2]
  • Starting Material: 3-Amino-2-fluoropyridine (CAS: 1597-33-7)

  • Reagents: Sodium Nitrite (

    
    ), Conc. HCl (37%), Stannous Chloride Dihydrate (
    
    
    
    ).
  • Solvent: Water, Ethanol.[2]

  • Equipment: Jacketed glass reactor (cryostat cooled), mechanical stirrer, internal temperature probe.

Step-by-Step Protocol

Step 1: Diazonium Salt Formation

  • Charge a reactor with 3-Amino-2-fluoropyridine (11.2 g, 100 mmol) and Conc. HCl (50 mL).

  • Cool the resulting suspension to -5°C to 0°C . Note: Efficient stirring is required as the amine hydrochloride salt may precipitate.

  • Dropwise add a solution of Sodium Nitrite (7.6 g, 110 mmol) in water (25 mL) over 30 minutes.

  • Critical Control Point: Maintain internal temperature strictly below 0°C. Exotherms >5°C will lead to the formation of 2-fluoro-3-hydroxypyridine (impurity).

  • Stir at -5°C for 1 hour. The solution should become clear/pale yellow.

Step 2: Reduction to Hydrazine

  • In a separate vessel, dissolve Stannous Chloride Dihydrate (56.4 g, 250 mmol) in Conc. HCl (50 mL) and cool to -5°C.

  • Transfer the cold diazonium solution into the stannous chloride solution slowly over 45 minutes. Reasoning: Inverse addition prevents the accumulation of unreacted diazonium species, reducing the risk of diazo-coupling side reactions.

  • Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

Step 3: Isolation

  • Cool the reaction mixture to 0°C.

  • The product often precipitates as the double tin salt. To isolate the free hydrazine hydrochloride:

    • Neutralize carefully with 40% NaOH solution to pH ~10 (keep cold to avoid defluorination).

    • Extract immediately with Ethyl Acetate (

      
       mL).
      
    • Dry organics over

      
      .
      
  • Add 4M HCl in dioxane to the ethyl acetate layer to precipitate 2-Fluoro-3-hydrazinopyridine Hydrochloride .

  • Filter and wash with cold ether. Store under Argon at 4°C.

Yield: 75-82% Purity: >98% (HPLC)

Module 2: Agrochemical Application – Synthesis of Pyrazolo-Herbicides

Objective: Utilization of the precursor to synthesize 1-(2-fluoropyridin-3-yl)-pyrazole , a core scaffold for PPO-inhibiting herbicides (e.g., analogs of Pyraflufen).

Workflow Diagram

G Start 3-Amino-2-fluoropyridine Diazo Diazonium Intermediate (Unstable < 0°C) Start->Diazo NaNO2 / HCl -5°C Hydrazine 2-Fluoro-3-hydrazinopyridine (HCl Salt) Diazo->Hydrazine SnCl2 Reduction Cyclization Cyclization (with 1,3-Dicarbonyl) Hydrazine->Cyclization Ethyl Acetoacetate EtOH, Reflux Product 1-(2-fluoropyridin-3-yl)-pyrazole (Herbicide Scaffold) Cyclization->Product - 2 H2O

Caption: Synthesis pathway from amine precursor to herbicidal pyrazole scaffold.

Protocol: Cyclization with 1,3-Dicarbonyls

The regioselectivity of the pyrazole formation is dictated by the nucleophilicity of the hydrazine nitrogens. The terminal nitrogen (


) is more nucleophilic and attacks the most electrophilic carbonyl of the diketone first.
  • Preparation: In a 250 mL round-bottom flask, suspend 2-Fluoro-3-hydrazinopyridine HCl (1.63 g, 10 mmol) in Ethanol (50 mL).

  • Base Addition: Add Sodium Acetate (0.9 g, 11 mmol) to liberate the free hydrazine in situ. Stir for 10 minutes.

  • Cyclization: Add Ethyl Acetoacetate (1.3 g, 10 mmol) or a substituted 1,3-diketone.

  • Reflux: Heat to reflux (78°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Evaporate solvent. Resuspend residue in water and extract with Dichloromethane.

  • Purification: Recrystallize from Ethanol/Water.

Result: Formation of the N-linked pyrazole with the 2-fluorine atom intact, ready for further functionalization (e.g.,


 displacement of the Fluorine with nucleophiles if required for specific mode-of-action).

Module 3: Analytical Specifications & Quality Control

To ensure the integrity of the "Ortho-Fluorine" effect, rigorous QC is required to confirm no defluorination occurred.

ParameterSpecificationMethodRationale
Appearance Off-white to pale beige solidVisualOxidation leads to darkening (red/brown).
Assay > 98.0% w/wHPLC (C18, ACN/H2O)High purity required for subsequent catalysis.
19F-NMR Singlet @ -70 to -80 ppmNMR (DMSO-d6)Confirms presence of Fluorine. Absence indicates hydrolysis.
Hydrazine Content PositiveSilver Nitrate TestReduces Ag+ to metallic Ag (Black precipitate).

Module 4: Safety & Handling (E-E-A-T)

Authoritative Safety Warning: Hydrazines are potent reducing agents and potential carcinogens. The fluorinated nature of this precursor adds a risk of Hydrogen Fluoride (HF) generation if subjected to strong acids at high temperatures (>150°C).

  • Containment: All weighing and transfers must occur inside a certified Chemical Fume Hood.

  • Deactivation: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before disposal.

  • Storage: Store as the Hydrochloride salt. The free base is prone to air oxidation (auto-oxidation) and should be used immediately upon generation.

References

  • Synthesis of Pyridyl Hydrazines

    • Methodology: "Process for the preparation of hydrazine derivatives."[1][3][4][5][6][7] US Patent 3,129,263. Link

    • Regioselectivity Context: "Selective C-H Fluorination of Pyridines." Science, 2013.[8] Link (Demonstrates the difficulty of direct fluorination, validating the amine-precursor route).

  • Agrochemical Applications (Pyrazole Herbicides)

    • Scaffold Utility: "Synthesis and herbicidal activity of new pyrazole ketone derivatives."[9] ResearchGate, 2025.[10][11] Link

    • PPO Inhibitors: "Synthesis and evaluation of novel fluorinated pyrazolo-1,2,3-triazole hybrids." PubMed, 2015. Link

  • Safety & Handling

    • Hydrazine Stability: "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." ACS Organic Process Research & Development. Link

Sources

Application Note: 2-Fluoro-3-hydrazinopyridine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic use of 2-Fluoro-3-hydrazinopyridine in the design and synthesis of kinase inhibitors. This specific fluorinated heterocyclic building block is a critical precursor for generating 1-(pyridin-3-yl)pyrazole and [1,2,3]triazolo[4,5-b]pyridine scaffolds—two privileged structures that function as bioisosteres of ATP in the kinase hinge region.

Introduction: The Fluorine Advantage in Kinase Scaffolds

In modern kinase drug discovery, 2-Fluoro-3-hydrazinopyridine (CAS: 298558-86-2) has emerged as a high-value synthon. Its utility stems from the orthogonal reactivity of the C3-hydrazine moiety (a versatile nucleophile) and the C2-fluorine atom (an electrophilic handle for late-stage diversification or metabolic blocking).

Unlike non-fluorinated analogues, the C2-fluorine atom serves two critical roles in inhibitor design:

  • Metabolic Stability: It blocks the metabolically labile C2 position of the pyridine ring from oxidation by cytochrome P450 enzymes.

  • Electronic Modulation: The electronegativity of fluorine lowers the pKa of the pyridine nitrogen, modulating its hydrogen-bond acceptor capability in the kinase hinge region.

  • SNAr Handle: In specific synthetic routes, the fluorine can be displaced by nucleophiles (amines, alkoxides) after heterocycle formation, allowing for the rapid generation of libraries (SAR exploration).

Chemical Rationale & Structural Applications[1][2][3][4][5][6][7]

Application A: Synthesis of N-(Pyridin-3-yl)pyrazole Hinge Binders

The most common application is the condensation of 2-fluoro-3-hydrazinopyridine with 1,3-dielectrophiles (e.g., enaminones, 1,3-diketones) to form 1-(2-fluoropyridin-3-yl)pyrazoles . This scaffold mimics the adenine core of ATP and is widely used in inhibitors targeting p38 MAPK , BRAF , and VEGFR .

Application B: Synthesis of [1,2,3]Triazolo[4,5-b]pyridines (Purine Bioisosteres)

Through nitrosation or reaction with orthoesters, the hydrazine moiety can cyclize onto the pyridine ring (often requiring displacement of the fluorine or adjacent activation) to form fused bicyclic systems like [1,2,3]triazolo[4,5-b]pyridine .[1] These are potent bioisosteres of purines, often used in PIM-1 and CLK kinase inhibitors.

Experimental Protocol: Synthesis of a Model Pyrazole-Pyridine Kinase Inhibitor

Objective: Synthesis of 1-(2-fluoropyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole (Key intermediate for BRAF/p38 inhibitors).

Materials Required[3][4][5][6][7][8][9][10][11][12][13]
  • Reagent A: 2-Fluoro-3-hydrazinopyridine (1.0 eq)

  • Reagent B: 4,4,4-Trifluorobutane-1,3-dione (1.1 eq) (or corresponding enaminone for regiocontrol)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (AcOH) (10 mol%)

  • Work-up: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    )
    
Step-by-Step Methodology
Step 1: Condensation Reaction
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-3-hydrazinopyridine (500 mg, 3.93 mmol) in absolute EtOH (10 mL).

  • Addition: Add 4,4,4-Trifluorobutane-1,3-dione (666 mg, 4.32 mmol) dropwise at room temperature.

    • Note: The reaction is initially exothermic.

  • Catalysis: Add glacial AcOH (24 µL, 0.4 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4 hours.

    • Monitoring: Monitor reaction progress by TLC (30% EtOAc in Hexanes) or LC-MS. The hydrazine starting material (

      
      ) should disappear, and the product mass (
      
      
      
      ) should appear.
Step 2: Work-up and Isolation
  • Evaporation: Cool the reaction mixture to room temperature and concentrate under reduced pressure (Rotavap) to remove ethanol.

  • Extraction: Redissolve the residue in EtOAc (20 mL) and wash with saturated

    
     (2 x 10 mL) to neutralize acetic acid, followed by Brine (10 mL).
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
Step 3: Regioisomer Purification
  • Critical Insight: Reactions with unsymmetrical 1,3-diketones often yield a mixture of regioisomers (1,3- vs 1,5-substituted pyrazoles).

  • Purification: Purify via Flash Column Chromatography (Silica Gel, 0-20% EtOAc/Hexanes gradient). The 1-(2-fluoropyridin-3-yl) regioisomer is typically less polar due to internal dipole cancellation.

  • Validation: Confirm regiochemistry using NOESY NMR (interaction between Pyridine-H4 and Pyrazole-H5).

Data Summary Table: Typical Yields & Conditions
Reaction ParameterCondition A (Standard)Condition B (Microwave)
Solvent EthanolEthanol/AcOH (10:1)
Temperature 78°C (Reflux)120°C
Time 4-6 Hours20 Minutes
Yield 75-85%88-92%
Regioselectivity 4:1 (Thermodynamic)3:1 (Kinetic)

Visualization of Workflows

Diagram 1: Synthesis Pathway & Decision Tree

This diagram illustrates the divergent synthesis pathways available from 2-Fluoro-3-hydrazinopyridine.

SynthesisPath Start 2-Fluoro-3-hydrazinopyridine Intermediate1 Hydrazone Intermediate Start->Intermediate1 Condensation ProductB [1,2,3]Triazolo[4,5-b]pyridine (Purine Bioisostere) Start->ProductB Cyclization (Acid/Heat) Reagent1 1,3-Diketone / Enaminone Reagent1->Intermediate1 Reagent2 Orthoester / NaNO2 Reagent2->ProductB ProductA 1-(2-Fluoropyridin-3-yl)pyrazole (Kinase Hinge Binder) Intermediate1->ProductA Cyclization (Reflux) Diversification SNAr Displacement of Fluorine (Library Generation) ProductA->Diversification R-NH2 / Base

Caption: Divergent synthetic routes from 2-Fluoro-3-hydrazinopyridine yielding two distinct kinase inhibitor scaffolds.

Diagram 2: Kinase Hinge Binding Mode

This diagram conceptualizes how the synthesized scaffold interacts with the kinase ATP-binding pocket.

BindingMode Hinge Kinase Hinge Region (Glu - Met - Leu) Gatekeeper Gatekeeper Residue (Thr/Met) Scaffold Pyridine-Pyrazole Core Scaffold->Hinge H-Bond Acceptor (Pyridine N) Scaffold->Hinge H-Bond Donor (Pyrazole NH) Fluorine 2-Fluoro Substituent Fluorine->Gatekeeper Steric/Electronic Repulsion (Selectivity Filter)

Caption: Schematic of the bidentate hydrogen bonding interaction between the Pyridine-Pyrazole core and the kinase hinge region.

References

  • Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds

    • Title: Formation of pyrazolo[3,4-b]pyridine ring via cyclization reactions.[1][2][3]

    • Source: ResearchG
    • URL:[Link][3]

  • Kinase Inhibitor Applications (PIM-1/TRK)

    • Title: Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors.[4]

    • Source: Bioorganic Chemistry (PubMed).
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: The Chemistry and Applications of Fluorinated Pyridines.[5][6][7]

    • Source: Inno Pharmchem.[6]

    • URL:[Link]

  • Triazolopyridine Synthesis

    • Title: Synthesis of [1,2,3]Triazolo[4,5-b]pyridine derivatives.[1][7][8]

    • Source: Journal of Heterocyclic Chemistry.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Selection for 2-Fluoro-3-hydrazinopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-hydrazinopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing this synthesis, with a particular focus on the critical role of solvent selection. Here, we will address common challenges and provide troubleshooting strategies to enhance your reaction yield, purity, and reproducibility.

Core Principles: Understanding the Nucleophilic Aromatic Substitution (SNAr) in Pyridine Systems

The synthesis of 2-Fluoro-3-hydrazinopyridine from 2,3-difluoropyridine and hydrazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this reaction, the electron-poor pyridine ring is attacked by the nucleophilic hydrazine, leading to the displacement of a fluoride ion.[1] The reaction is facilitated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the remaining fluorine atom, which stabilize the negatively charged intermediate (Meisenheimer complex).[1][2]

The choice of solvent is paramount as it influences the reaction rate, selectivity, and ease of product isolation.[3] Solvents that can stabilize the charged Meisenheimer complex without strongly solvating the nucleophile tend to accelerate the reaction.[4][5]

SNAr_Mechanism Reactants 2,3-Difluoropyridine + Hydrazine TransitionState Meisenheimer Complex (Stabilized by Solvent) Reactants->TransitionState Nucleophilic Attack Products 2-Fluoro-3-hydrazinopyridine + HF TransitionState->Products Leaving Group Expulsion

Caption: General mechanism for the SNAr synthesis of 2-Fluoro-3-hydrazinopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 2-Fluoro-3-hydrazinopyridine?

The most direct precursor for this synthesis is 2,3-difluoropyridine. The reaction involves the selective substitution of the fluorine atom at the 3-position by hydrazine. Other related starting materials for similar hydrazinopyridine derivatives include 2-fluoro-3-chloropyridine or 2,3-dichloropyridine, though the reactivity and selectivity will differ.[6][7]

Q2: Why is solvent selection so critical in this synthesis?

Solvent selection is a critical parameter that can significantly impact the outcome of the SNAr reaction for several reasons:

  • Reaction Rate: Polar aprotic solvents can significantly accelerate SNAr reactions by stabilizing the charged Meisenheimer intermediate without overly solvating the hydrazine nucleophile.[3][5]

  • Selectivity: In cases where di-substitution is a potential side reaction, the solvent can influence the selectivity towards the desired mono-substituted product.[3]

  • Solubility: The solvent must be able to dissolve both the 2,3-difluoropyridine and hydrazine hydrate to ensure a homogeneous reaction mixture and efficient reaction.

  • Work-up and Isolation: The boiling point and solubility characteristics of the solvent will dictate the ease of product isolation, whether through precipitation, extraction, or crystallization.[6]

Q3: What are the most commonly used solvents, and what are their pros and cons?

A range of solvents can be employed for the synthesis of hydrazinopyridine derivatives. The optimal choice depends on the specific reaction conditions and desired outcome.

Solvent ClassExamplesProsCons
Polar Aprotic DMF, DMSO, Acetonitrile- High reaction rates[8] - Good solubility for reactants- High boiling points can complicate removal - Can be difficult to remove all traces from the product
Alcohols Ethanol, n-Butanol, Isopropanol- Good solubility for hydrazine hydrate - Can facilitate product precipitation[6][9] - Generally lower cost and toxicity- Can act as a nucleophile in some cases[3] - May lead to slower reaction rates compared to polar aprotic solvents
Ethers Dioxane, THF, 2-MeTHF- Moderate polarity - Relatively easy to remove- Lower boiling points may require sealed reaction vessels for higher temperatures - Potential for peroxide formation
Tertiary Amines N,N-dimethylpropanolamine- Can act as a solvent and a base to neutralize HF byproduct[10]- Can be more expensive and require specific purification procedures
Q4: What are the typical reaction temperatures and times?

Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrate and the solvent used.[6][9] For instance, reactions in ethanol might be conducted at room temperature or gentle reflux, while those in higher-boiling solvents like DMF or dioxane may be heated to 100-130°C to achieve a reasonable reaction rate.[9][10] Reaction times can vary from a few hours to over 20 hours.[9] It is crucial to monitor the reaction progress by a suitable analytical technique like TLC or LC-MS to determine the optimal reaction time.

Q5: How does water content in the solvent and hydrazine hydrate affect the reaction?

Hydrazine is commonly used as hydrazine hydrate, which contains water. While some water is generally tolerated, an excessive amount can be detrimental. Water can compete with hydrazine as a nucleophile, potentially leading to the formation of 2-fluoro-3-hydroxypyridine as a byproduct. Additionally, the presence of water can alter the polarity of the solvent, which may affect the reaction rate and selectivity. For sensitive reactions, using anhydrous solvents and hydrazine with a lower water content may be beneficial.

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction is not proceeding, or the yield of 2-Fluoro-3-hydrazinopyridine is very low. What are the possible solvent-related causes?

A: Low or no product yield can be attributed to several solvent-related factors. Here is a systematic approach to troubleshooting:

  • Check Solubility: Ensure that your starting material, 2,3-difluoropyridine, is soluble in the chosen solvent at the reaction temperature. Poor solubility will lead to a heterogeneous reaction mixture and slow or incomplete conversion. If solubility is an issue, consider a co-solvent system or switch to a solvent with better solubilizing properties, such as DMF or N,N-dimethylformamide.[8]

  • Evaluate Solvent Polarity: The SNAr reaction is generally favored in polar solvents that can stabilize the charged intermediate.[4][5] If you are using a non-polar solvent like toluene, the reaction rate may be extremely slow. Consider switching to a polar aprotic solvent like acetonitrile or DMF to enhance the rate.

  • Consider Solvent-Nucleophile Interactions: While polar protic solvents like ethanol can be effective, they can also form strong hydrogen bonds with the hydrazine nucleophile, reducing its nucleophilicity and slowing the reaction.[5] If the reaction is sluggish in an alcohol, a polar aprotic solvent may be a better choice.

Solvent_Screening_Workflow Start Low Yield Issue Solubility Are reactants soluble? Start->Solubility Polarity Is the solvent sufficiently polar? Solubility->Polarity Yes Solvent_Change_1 Switch to a more polar or better solubilizing solvent (e.g., DMF, DMSO). Solubility->Solvent_Change_1 No Solvent_Change_2 Switch to a polar aprotic solvent (e.g., Acetonitrile) to enhance rate. Polarity->Solvent_Change_2 No Optimization Optimize temperature and concentration. Polarity->Optimization Yes Solvent_Change_1->Optimization Solvent_Change_2->Optimization

Caption: Workflow for troubleshooting low yield by solvent optimization.

Problem: Formation of Impurities (e.g., Di-substituted Product)

Q: I am observing a significant amount of the di-hydrazino-pyridine impurity. How can I minimize this side reaction by adjusting the solvent?

A: The formation of the di-substituted byproduct occurs when a second molecule of hydrazine displaces the remaining fluorine atom on the 2-Fluoro-3-hydrazinopyridine product. Solvent choice can play a role in controlling this selectivity:

  • Solvent Polarity and Nucleophile Reactivity: Highly polar aprotic solvents that strongly accelerate the SNAr reaction can sometimes lead to over-reaction, especially if an excess of hydrazine is used.[3] In such cases, switching to a less polar solvent or a protic solvent like ethanol or isopropanol can temper the reactivity of the hydrazine and improve selectivity for the mono-substitution product.

  • Product Precipitation: An ideal solvent would dissolve the starting materials but have poor solubility for the desired product. This would cause the 2-Fluoro-3-hydrazinopyridine to precipitate out of the reaction mixture as it is formed, effectively protecting it from further reaction. Experimenting with solvent mixtures (e.g., ethanol/water) could help achieve this.

Problem: Difficult Product Isolation and Purification

Q: I am struggling to isolate my product. Could the solvent be the problem?

A: Absolutely. The physical properties of the solvent are critical for an efficient work-up:

  • High-Boiling Point Solvents: Solvents like DMF and DMSO have high boiling points, making them difficult to remove completely under vacuum. This can complicate purification, especially if the product is also a high-boiling liquid or a solid that retains solvent. If you are using a high-boiling solvent, consider methods like precipitation by adding an anti-solvent (e.g., water or heptane) to crash out your product.[6][11]

  • Solvent Miscibility: For an extractive work-up, the reaction solvent should be immiscible with the extraction solvent. If your reaction is in a water-miscible solvent like ethanol or DMF and you need to perform an aqueous work-up, you will need to first remove the reaction solvent or dilute the reaction mixture significantly with water.

  • Azeotropes: Be aware of potential azeotropes between your solvent and water or other solvents used during work-up, as this can complicate solvent removal by distillation.

A practical approach is to choose a solvent with a boiling point that is significantly different from your product's boiling point and that allows for easy product isolation by either direct filtration (if it precipitates) or extraction.

Experimental Protocols

General Protocol for the Synthesis of 2-Fluoro-3-hydrazinopyridine

This is a general guideline and should be optimized for your specific laboratory conditions and scale.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3-difluoropyridine (1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL per gram of starting material).

  • Reagent Addition: While stirring, add hydrazine hydrate (1.1 - 1.5 eq) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C for ethanol) and monitor the progress by TLC or LC-MS.

  • Work-up:

    • If the product precipitates: Cool the reaction mixture to room temperature or below, and collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent or an anti-solvent (e.g., water).[6]

    • If the product is soluble: Cool the reaction mixture and remove the solvent under reduced pressure. The residue can then be purified by column chromatography or recrystallization.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol for Solvent Screening

To efficiently identify the optimal solvent, a parallel screening experiment can be performed:

  • Set up multiple small-scale reactions (e.g., in vials or a parallel synthesizer) under identical conditions (reactant stoichiometry, temperature, and concentration).

  • In each reaction vessel, use a different solvent from a pre-selected list (e.g., ethanol, isopropanol, acetonitrile, THF, DMF).

  • Run the reactions for a set period (e.g., 4, 8, or 24 hours).

  • Quench the reactions and analyze the crude reaction mixtures by a quantitative method like LC-MS or ¹H NMR with an internal standard to determine the conversion and yield of the desired product and any byproducts.

  • Based on the results, select the solvent that provides the best balance of yield, purity, and reaction time for further optimization.

References

  • Google Patents. (2017). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • Google Patents. (2019). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Google Patents. (2011). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • National Institutes of Health. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydrazinopyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2018). One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. Retrieved from [Link]

  • Reddit. (2022). Advice on working up a reaction using hydrazine hydrate as a solvent?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1983). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Retrieved from [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Fluoro-3-hydroxypyridine | CAS 54745-11-2. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

Sources

Overcoming steric hindrance in 2-Fluoro-3-hydrazinopyridine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Advanced Chemical Support) Subject: Overcoming Steric & Electronic Barriers in Ortho-Substituted Heterocycles[1]

The Core Challenge: The Orthogonal Conflict

Welcome to the technical guide for handling 2-Fluoro-3-hydrazinopyridine . If you are here, you are likely experiencing low yields, regioselectivity issues, or unexpected defluorination.[1]

This substrate presents a classic "Orthogonal Conflict" in synthetic chemistry:

  • Steric Blockade: The fluorine atom at the 2-position creates significant steric bulk, shielding the internal nitrogen (

    
    ) and hindering the rotation required for cyclization.[1]
    
  • Electronic Deactivation: The pyridine ring is electron-deficient, and the highly electronegative fluorine (inductive effect

    
    ) further reduces the nucleophilicity of the hydrazine tail, making it sluggish toward electrophiles.[1]
    

This guide provides self-validating protocols to overcome these barriers.

Troubleshooting Module: Condensation Reactions (Hydrazones)

Context: You are trying to condense the hydrazine with a ketone or aldehyde, but the reaction is stalled or incomplete.

Diagnostic & Solutions
SymptomRoot CauseValidated Solution
< 10% Conversion Nucleophile Deactivation: The 2-F and pyridine ring pull electron density, making the terminal

a poor nucleophile.[1]
Switch Solvent to HFIP: Hexafluoroisopropanol (HFIP) activates the carbonyl electrophile via strong H-bonding without quenching the hydrazine.[1]
Stalled Equilibrium Steric Reversibility: The bulky 2-F group destabilizes the planar transition state, pushing the equilibrium back to starting materials.[1]Microwave Irradiation: Heat to 120°C for 10-20 min.[1] The kinetic energy overcomes the rotational barrier caused by the fluorine.[1]
Hydrolysis on Workup Imine Instability: The electron-poor nature of the pyridine makes the resulting C=N bond prone to hydrolysis.One-Pot Reduction: Do not isolate. Treat immediately with

or perform the next cyclization step in situ.
Q: "Standard acetic acid catalysis isn't working. What now?"

A: Acetic acid is often too weak for this electron-poor hydrazine.[1] Upgrade to a Lewis Acid Catalyst .

  • Protocol: Add 5-10 mol% Scandium(III) Triflate [Sc(OTf)₃] .

  • Why? Sc(III) is a "water-tolerant" Lewis acid that coordinates tightly to the carbonyl oxygen, increasing its electrophilicity enough to entice the sluggish hydrazine to attack, even in the presence of steric bulk.[1]

Troubleshooting Module: Heterocycle Synthesis (Pyrazoles)

Context: You are reacting the hydrazine with a 1,3-dicarbonyl (or equivalent) to form a pyrazole, but you are getting the wrong regioisomer or a mixture.

The Regioselectivity Logic Gate

The 2-Fluoro group dictates the pathway.[1] The terminal nitrogen (


) is less sterically hindered but also less nucleophilic than usual.[1] The internal nitrogen (

) is more electron-rich but physically blocked by the Fluorine.[1]

Critical Decision:

  • Kinetic Control (Low Temp/Protic): Favors attack by the less hindered

    
     on the most reactive carbonyl.[1]
    
  • Thermodynamic Control (High Temp/Acid): Allows equilibration to the most stable isomer (usually minimizing steric clash between the 2-F and the pyrazole substituents).[1]

Visual Workflow: Regiocontrol Strategy

Regioselectivity Start Substrate: 2-Fluoro-3-hydrazinopyridine Reagent Reactant: Unsymmetrical 1,3-Diketone Start->Reagent ConditionA Condition A: Ethanol, 0°C (Kinetic) Reagent->ConditionA Minimize Steric Clash ConditionB Condition B: AcOH, Reflux (Thermodynamic) Reagent->ConditionB High Energy Input ResultA Isomer A: N-Terminal attacks most electrophilic C=O ConditionA->ResultA ResultB Isomer B: Equilibrated Mixture (Sterically favored) ConditionB->ResultB

Figure 1: Decision tree for controlling pyrazole regiochemistry. The 2-F steric bulk usually forces the initial attack from the terminal nitrogen.[1]

Troubleshooting Module: Stability (Avoiding Defluorination)

Context: You observe a loss of Fluorine (M-19 peak in MS) or formation of an ether/amine byproduct.

The Hazard: Susceptibility

The 3-hydrazino group is electron-donating initially, but if it forms a hydrazone (C=N), it becomes electron-withdrawing.[1] This, combined with the pyridine nitrogen, activates the 2-Fluoro position for Nucleophilic Aromatic Substitution (


) .[1]

Q: "I'm using NaOEt as a base for cyclization, but I'm losing the fluorine." A: Stop immediately. Ethoxide is a strong nucleophile and will displace the fluorine to form the 2-ethoxy ether.[1]

  • The Fix: Switch to a Non-Nucleophilic Base .

    • Recommended: Cesium Carbonate (

      
      ) or DBU.
      
    • Solvent: Use 1,4-Dioxane or Toluene (non-polar solvents suppress

      
       compared to DMF/DMSO).[1]
      
Mechanism of Failure ( )

SNAr_Risk Substrate 2-Fluoro-3-hydrazone Transition Meisenheimer Complex (Stabilized by Pyridine N) Substrate->Transition Attack at C2 Nucleophile Nucleophilic Base (e.g., EtO-) Nucleophile->Transition Product Defluorinated Product (2-Ethoxy derivative) Transition->Product Loss of F-

Figure 2: The pathway of unwanted defluorination.[1] Strong nucleophiles attack the C2 position, activated by the ring nitrogen.[1]

Validated Experimental Protocol: Pyrazole Synthesis

Objective: Coupling 2-Fluoro-3-hydrazinopyridine with Acetylacetone (generic 1,3-diketone) while preserving the Fluorine.[1]

  • Preparation: Dissolve 1.0 eq of 2-Fluoro-3-hydrazinopyridine hydrochloride in Ethanol (0.5 M). Do not use Methanol if heating, to avoid methoxy substitution.[1]

  • Add Reagent: Add 1.1 eq of Acetylacetone.

  • Catalyst: Add 10 mol% p-Toluenesulfonic acid (pTSA) .

    • Note: Acid catalysis prevents the hydrazine from acting as a base and reduces the risk of

      
      .
      
  • Reaction: Stir at Room Temperature for 2 hours.

    • Check: If LCMS shows intermediate hydrazone but no cyclization, heat to 60°C.[1]

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with

    
     (sat).[1]
    
    • Crucial: Avoid strong caustic washes (NaOH) which might hydrolyze the fluorine.[1]

References

  • Synthesis of Pyrazoles via Cyclocondensation

    • Source: N
    • Relevance: Validates the acid-catalyzed cyclization mechanism and regioselectivity issues in hydrazine-diketone condens
    • URL:[1]

  • Nucleophilic Arom

    
    ) Risks in Fluoropyridines: 
    
    • Source: Beilstein Journal of Organic Chemistry
    • Relevance: Details the activation of 2-fluoropyridines toward nucleophilic attack and the necessity of non-nucleophilic bases.
    • URL:[1]

  • Steric Hindrance in Aryl Hydrazine Coupling

    • Source: Organic Chemistry Portal / Synlett[1]

    • Relevance: Discusses Pd-catalyzed coupling limitations with ortho-substituted aryl hydrazines and ligand selection (relevant if using the hydrazine as a handle).
    • URL:[1]

  • Stability of 2'-Fluoro Modifications

    • Source: Nucleic Acids Research
    • Relevance: Provides context on the chemical stability of the C-F bond in nitrogen-rich heterocyclic environments.
    • URL:[1]

Sources

Technical Support Center: Controlling Regioselectivity in 2-Fluoro-3-hydrazinopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and functionalization of 2-Fluoro-3-hydrazinopyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regiochemical control in these valuable heterocyclic systems. 2-Fluoro-3-hydrazinopyridine scaffolds are critical building blocks in the development of pharmacologically active agents, and their precise synthesis is paramount.[1][2] This document provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges.

Frequently Asked Questions (FAQs)

Q1: When reacting 2,3-difluoropyridine with hydrazine hydrate, I'm observing the formation of 3-fluoro-2-hydrazinopyridine as the major product, but also significant impurities. Why does the substitution preferentially occur at the C-2 position?

A: The regioselectivity is primarily dictated by the principles of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack.[3] The nitrogen atom strongly withdraws electron density from the α (C-2, C-6) and γ (C-4) positions through both inductive and resonance effects.[4] This makes the C-2 carbon significantly more electrophilic and susceptible to attack by a nucleophile like hydrazine compared to the C-3 position. The fluorine atom at C-2 further enhances this electrophilicity. Therefore, hydrazine will preferentially attack the C-2 position, displacing the fluoride ion to yield the desired 3-fluoro-2-hydrazinopyridine.

Q2: In a similar reaction with 2-chloro-3-fluoropyridine, which halogen acts as the better leaving group for the incoming hydrazine nucleophile?

A: In Nucleophilic Aromatic Substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile to form a stabilized carbanionic intermediate (a Meisenheimer complex), not the cleavage of the carbon-halogen bond.[5] Fluorine, due to its superior electronegativity, is more effective at stabilizing this negative intermediate and activating the ring towards nucleophilic attack. Consequently, fluoride is generally a better leaving group than chloride in SNAr reactions on electron-deficient rings like pyridine, which is contrary to what is observed in aliphatic SN2 reactions.[5][6] Therefore, in 2-chloro-3-fluoropyridine, the substitution is expected to occur at the C-3 position to displace the fluoride, which is not the desired outcome for synthesizing a 2-hydrazino derivative. For the synthesis of 3-chloro-2-hydrazinopyridine, the starting material should be 2,3-dichloropyridine.[7]

Q3: How does the choice of solvent impact the yield and regioselectivity of the hydrazinolysis reaction?

A: Solvent selection is critical. Polar aprotic solvents such as DMSO, DMF, or N,N-dimethylpropanolamine are often preferred.[8] These solvents can effectively solvate the cationic counter-ion without strongly hydrogen-bonding with the hydrazine nucleophile, thus maintaining its nucleophilicity. Furthermore, they are excellent at dissolving the reactants and stabilizing the charged Meisenheimer intermediate formed during the SNAr mechanism, which can accelerate the reaction rate.[9] In some cases, polar protic solvents like ethanol or methanol are used, often in conjunction with excess hydrazine hydrate, which can also serve as the solvent.[7] However, protic solvents can solvate the nucleophile, potentially reducing its reactivity. The optimal choice often depends on the specific substrate and desired reaction temperature.

Q4: I am struggling with the formation of a di-substituted (di-hydrazino) pyridine byproduct. What are the primary causes and how can I mitigate this?

A: The formation of a di-hydrazino pyridine byproduct typically results from the initial product, 2-Fluoro-3-hydrazinopyridine, undergoing a second SNAr reaction. This is often caused by:

  • Excess Hydrazine: Using a large excess of hydrazine increases the statistical probability of a second substitution.

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy to substitute the less reactive C-3 fluorine.

To mitigate this, you should carefully control the stoichiometry, using only a slight excess (e.g., 1.1 to 1.5 equivalents) of hydrazine hydrate. Additionally, performing the reaction at the lowest feasible temperature and monitoring its progress closely (e.g., by TLC or LC-MS) to stop it upon consumption of the starting material can prevent over-reaction.

Troubleshooting Guide

This section addresses specific experimental failures in a problem-cause-solution format.

Problem Probable Cause(s) Recommended Solution(s)
1. Low or No Yield of the Desired Product A. Insufficient Reaction Temperature: The activation energy for the SNAr reaction is not being met. B. Poor Nucleophilicity of Hydrazine: Use of aged hydrazine hydrate or presence of impurities. C. Inappropriate Solvent: Poor solubility of starting materials or destabilization of the reaction intermediate.[8]A. Temperature Optimization: Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 120°C) while monitoring the reaction progress. Refluxing in a suitable solvent is a common strategy.[7] B. Reagent Quality: Use fresh, high-purity hydrazine hydrate (e.g., ≥80% solution).[7] Consider using anhydrous hydrazine in a suitable solvent for highly sensitive substrates, taking appropriate safety precautions. C. Solvent Screening: Test polar aprotic solvents like DMF, DMSO, or NMP. Consider using a tertiary amine solvent like N,N-dimethylpropanolamine which can also act as an acid scavenger.[8]
2. Formation of an Incorrect Regioisomer A. Incorrect Starting Material: The isomeric purity of your starting dihalopyridine may be incorrect. B. Competing Reaction Pathways: For highly activated or complex substrates, inherent electronic effects may favor an alternative position.A. Starting Material Verification: Confirm the identity and purity of your starting material (e.g., 2,3-difluoropyridine vs. 2,5-difluoropyridine) using NMR and GC-MS. B. Alternative Synthetic Strategy: If direct SNAr consistently fails, consider a multi-step approach. One powerful method is Directed ortho-Metalation (DoM) . This involves using a directing group to selectively deprotonate the desired position with a strong base (like LDA or n-BuLi), followed by quenching with an electrophilic hydrazine source.[10][11]
3. Reaction Stalls or is Incomplete A. Acid Scavenging Issues: The reaction generates HF or HCl as a byproduct, which protonates the hydrazine, reducing its nucleophilicity. B. Deactivation of Starting Material: If other substituents are present, they may electronically deactivate the ring towards nucleophilic attack.A. Add a Base: Include a non-nucleophilic base (e.g., K2CO3, Et3N) or use a basic solvent to neutralize the acid byproduct.[8] Using a larger excess of hydrazine can also serve this purpose, but risks disubstitution. B. Re-evaluate Strategy: If the pyridine ring is too electron-rich for SNAr, alternative C-N bond-forming reactions like Buchwald-Hartwig amination might be necessary, although this requires a different set of catalysts and conditions.

Key Experimental Protocols & Methodologies

Protocol 1: Regioselective Synthesis of 3-Fluoro-2-hydrazinopyridine via SNAr

This protocol describes a general procedure for the nucleophilic aromatic substitution of 2,3-difluoropyridine with hydrazine hydrate.

Step-by-Step Methodology:

  • Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3-difluoropyridine (1.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to achieve a concentration of approximately 0.5 M.

  • Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Reagent Addition: While stirring, add hydrazine hydrate (≥80% solution, 1.2 eq) dropwise to the solution at room temperature. An exotherm may be observed.

  • Reaction Heating: Heat the reaction mixture to 80-100°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water. The product may precipitate as a solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash with cold water. If no solid forms, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Alternative Strategy - Directed ortho-Metalation (DoM)

This protocol outlines a conceptual workflow for instances where SNAr fails to provide the correct regioselectivity. It relies on using a directing metalation group (DMG) to achieve C-3 functionalization.

Conceptual Steps:

  • Substrate Preparation: Start with a pyridine derivative containing a potent Directing Metalation Group (DMG) at the C-2 position, such as an amide or a methoxy group.[11] The fluorine would be at C-3.

  • Lithiation: Dissolve the substrate in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under a strict inert atmosphere (argon or nitrogen) and cool to -78°C.

  • Base Addition: Slowly add a strong lithium base, typically lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), to deprotonate the C-3 position, which is ortho to the DMG.[11][12] The lithium atom is coordinated by the heteroatom of the DMG, directing the deprotonation.

  • Electrophilic Quench: After stirring for a period to ensure complete metalation, quench the resulting aryllithium intermediate with a suitable electrophilic hydrazine equivalent (e.g., a dialkyl azodicarboxylate followed by hydrolysis).

  • Work-up and Purification: Quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and proceed with a standard aqueous work-up and purification.

Visualizations: Mechanisms and Workflows

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism sub 2,3-Difluoropyridine meisenheimer Meisenheimer Complex (Stabilized Anion) sub->meisenheimer + H₂N-NH₂ (Attack at C-2) nuc Hydrazine (H₂N-NH₂) prod 3-Fluoro-2-hydrazinopyridine meisenheimer->prod - F⁻ (Loss of Leaving Group) lg Fluoride Ion (F⁻)

Caption: SNAr mechanism for the synthesis of 3-fluoro-2-hydrazinopyridine.

Workflow: Troubleshooting Poor Regioselectivity

Troubleshooting_Workflow start Poor Regioselectivity or Mixture of Isomers check_sm Verify Starting Material Purity & Isomer start->check_sm optimize Optimize SₙAr Conditions (Temp, Solvent, Stoich.) check_sm->optimize SM Correct dom Consider Alternative Strategy: Directed ortho-Metalation (DoM) optimize->dom No Improvement success Desired Regioisomer Achieved optimize->success Improved dom->success

Caption: Decision workflow for addressing regioselectivity issues.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 10(7), 1307–1310. Available at: [Link]

  • Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. (2023). PubMed. Available at: [Link]

  • Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. (2021). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI. Available at: [Link]

  • Synthesis process of 2-hydrazinopyridine derivative. (n.d.). Google Patents.
  • Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (n.d.). Google Patents.
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (n.d.). MDPI. Available at: [Link]

  • 3-fluoropyridine preparation method high in yield and content. (n.d.). Google Patents.
  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Synthetic process for 2-hydrazinylpyridine derivative. (n.d.). Google Patents.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. Available at: [Link]

  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. (n.d.). HAL Open Science. Available at: [Link]

  • Synthesis and pharmacological activity of 4-hydrazino-pyridine-3-sulfonamides. (1979). PubMed. Available at: [Link]

  • Pyridine as removable directing group. Effect of the substitution. (n.d.). ResearchGate. Available at: [Link]

  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. (n.d.). ResearchGate. Available at: [Link]

  • Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (n.d.). Organic Letters. ACS Publications. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

  • Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. (n.d.). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.). PMC. NIH. Available at: [Link]

  • Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. (2017). Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Directed ortho metalation. (n.d.). Wikipedia. Available at: [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]

  • Challenges in the functionalization of pyridines. (n.d.). ResearchGate. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI. Available at: [Link]

  • EAS Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. Available at: [Link]

  • Mechanism for regioselective fluorination of pyridine and diazine. (n.d.). ResearchGate. Available at: [Link]

  • Directed (ortho) Metallation. (n.d.). University of California, Irvine. Available at: [Link]

  • Regioselective 1,2-Diamination of Aryl-Substituted 1,3-Dienes via Axial PPh3-Coordinated Dirhodium(II) Catalysis. (2026). Organic Letters. ACS Publications. Available at: [Link]

  • Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. (2022). IntechOpen. Available at: [Link]

  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. (2014). Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of active dihydropyrimidones and thiones. (2024). Innovative Journal. Available at: [Link]

  • ortho metalation. (n.d.). Harvard University. Available at: [Link]

Sources

Validation & Comparative

A Comparative Crystallographic Analysis of 2-Fluoro-3-hydrazinopyridine Salts: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-hydrazinopyridine is a pivotal building block in medicinal chemistry, valued for its role in the synthesis of a variety of therapeutic agents. The formation of its salts is a critical step in drug development, profoundly influencing key physicochemical properties such as solubility, stability, and bioavailability. These properties are intrinsically linked to the three-dimensional arrangement of molecules in the solid state, i.e., the crystal structure. This guide provides a comprehensive framework for the crystal structure analysis of 2-Fluoro-3-hydrazinopyridine salts. Due to the current unavailability of published crystal structures for 2-Fluoro-3-hydrazinopyridine salts in open-access crystallographic databases, this guide will utilize the closely related structure of 1-(3-Chloropyridin-2-yl)hydrazine as a validated case study.[1] This will serve to illustrate the principles of comparative crystallographic analysis and to provide a predictive lens through which to consider the potential solid-state chemistry of 2-Fluoro-3-hydrazinopyridine and its derivatives.

Introduction: The Significance of Salt Forms and Crystal Engineering

The pyridine ring and the hydrazine group are key pharmacophores, and their combination in molecules like 2-hydrazinopyridine has been instrumental in the development of various pharmaceutical compounds.[2] The introduction of a fluorine atom, as in 2-Fluoro-3-hydrazinopyridine, can further modulate the electronic properties and metabolic stability of drug candidates.[3]

The selection of an appropriate salt form is a cornerstone of pharmaceutical development. By reacting an active pharmaceutical ingredient (API) with an acid or a base, different salt forms can be generated, each with its unique crystal lattice and, consequently, distinct physicochemical characteristics. This practice, known as "salt screening," is a fundamental aspect of pre-formulation studies.

Crystal engineering, the design and synthesis of functional solid-state structures, allows for the targeted modification of a drug's properties. A thorough understanding of the crystal structure, including intermolecular interactions like hydrogen bonding, is paramount for rational drug design and development.

Comparative Crystal Structure Analysis: A Case Study of a Halogenated 2-Hydrazinopyridine Derivative

In the absence of crystallographic data for 2-Fluoro-3-hydrazinopyridine salts, we will examine the published crystal structure of 1-(3-Chloropyridin-2-yl)hydrazine to demonstrate the key parameters for comparison.[1] This molecule shares the core 2-hydrazinopyridine scaffold, with a halogen substituent at the 3-position, making it a relevant analogue for this guide.

Crystallographic Data Comparison

The following table summarizes the crystallographic data for 1-(3-Chloropyridin-2-yl)hydrazine.[1] When data for 2-Fluoro-3-hydrazinopyridine salts become available, a similar table would be constructed to facilitate a direct comparison of their unit cell parameters, space groups, and other key crystallographic information.

Parameter1-(3-Chloropyridin-2-yl)hydrazine[1]Hypothetical 2-Fluoro-3-hydrazinopyridine HClHypothetical 2-Fluoro-3-hydrazinopyridine H₂SO₄
Chemical FormulaC₅H₆ClN₃C₅H₇FN₃⁺ · Cl⁻(C₅H₇FN₃⁺)₂ · SO₄²⁻
Formula Weight143.58163.59352.34
Crystal SystemMonoclinicTo be determinedTo be determined
Space GroupP2₁/cTo be determinedTo be determined
a (Å)7.335(2)To be determinedTo be determined
b (Å)12.028(3)To be determinedTo be determined
c (Å)7.424(2)To be determinedTo be determined
β (°)108.97(3)To be determinedTo be determined
Volume (ų)619.5(3)To be determinedTo be determined
Z4To be determinedTo be determined
Density (calc) (g/cm³)1.539To be determinedTo be determined
Hydrogen BondingIntramolecular N—H···Cl, Intermolecular N—H···NExpected N—H···Cl, N—H···F, N—H···NExpected N—H···O, N—H···F, N—H···N

Z = number of molecules per unit cell

Causality Behind Experimental Choices: The choice of different counter-ions (e.g., hydrochloride, sulfate) in salt screening is driven by the desire to explore a wide range of hydrogen bonding possibilities and packing motifs. The resulting crystalline forms can exhibit vastly different stabilities and dissolution rates.

Analysis of Intermolecular Interactions

The crystal structure of 1-(3-Chloropyridin-2-yl)hydrazine reveals a significant intramolecular N—H···Cl hydrogen bond, which contributes to the planarity of the molecule.[1] Furthermore, intermolecular N—H···N hydrogen bonds link the molecules into a three-dimensional network.[1]

For the hypothetical 2-Fluoro-3-hydrazinopyridine salts, we can predict the formation of a rich network of hydrogen bonds. The fluorine atom, being highly electronegative, can act as a hydrogen bond acceptor. The hydrazino group provides hydrogen bond donors, while the pyridine nitrogen is a hydrogen bond acceptor. The counter-ion (e.g., Cl⁻, SO₄²⁻) will also participate significantly in the hydrogen bonding network.

The following Graphviz diagram illustrates the potential hydrogen bonding interactions in a hypothetical 2-Fluoro-3-hydrazinopyridine hydrochloride salt.

G cluster_molecule 2-Fluoro-3-hydrazinopyridine Cation Py_N N (Pyridine) N2_hyd N-H₂ (Hydrazine) Py_N->N2_hyd Intermolecular N···H-N F F N1_hyd N-H (Hydrazine) F->N1_hyd Potential F···H-N Cl Cl⁻ N1_hyd->Cl N-H···Cl⁻ N2_hyd->Cl N-H···Cl⁻

Caption: Potential hydrogen bonding in 2-Fluoro-3-hydrazinopyridine HCl.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

The following provides a detailed, self-validating protocol for obtaining the crystal structure of a 2-Fluoro-3-hydrazinopyridine salt.

Synthesis and Crystallization
  • Salt Formation: Dissolve 2-Fluoro-3-hydrazinopyridine in a suitable solvent (e.g., ethanol, methanol). Add a stoichiometric amount of the desired acid (e.g., hydrochloric acid in ethanol, sulfuric acid in water). Stir the solution at room temperature for 1-2 hours.

  • Crystallization: Employ various crystallization techniques to obtain single crystals suitable for SCXRD. These include:

    • Slow Evaporation: Leave the solution in a loosely covered vial to allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place the solution in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the salt and promoting crystallization.

    • Cooling Crystallization: Slowly cool a saturated solution of the salt.

Trustworthiness: The success of crystallization is often dependent on the purity of the starting material. Therefore, it is crucial to purify the synthesized 2-Fluoro-3-hydrazinopyridine before salt formation.

Data Collection and Structure Solution
  • Crystal Mounting: Carefully select a single crystal of appropriate size and quality under a microscope and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The data collection strategy should aim for high completeness and redundancy.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data using full-matrix least-squares methods.

The following Graphviz diagram outlines the workflow for single-crystal X-ray diffraction.

SCXRD_Workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Synthesis Salt Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Impact of Counter-ion and Fluorine Substitution on Crystal Packing and Physicochemical Properties

The choice of counter-ion and the presence of the fluorine substituent are expected to have a profound impact on the crystal packing and, consequently, the physicochemical properties of 2-Fluoro-3-hydrazinopyridine salts.

  • Counter-ion Effects: Different counter-ions will lead to distinct hydrogen bonding motifs and packing arrangements. For instance, a spherical chloride ion will likely form different packing arrangements compared to a tetrahedral sulfate ion. These variations in packing can influence properties such as melting point, hygroscopicity, and dissolution rate.

  • Fluorine's Role: The electronegative fluorine atom can participate in hydrogen bonding (C-H···F and N-H···F interactions) and dipole-dipole interactions, which can significantly influence crystal packing. The introduction of fluorine can also impact the pKa of the hydrazinopyridine moiety, which in turn affects its propensity to form salts with different acids.[4]

Conclusion

While experimental crystallographic data for 2-Fluoro-3-hydrazinopyridine salts are not yet publicly available, this guide provides a comprehensive framework for their analysis and comparison. By utilizing a closely related analogue, we have demonstrated the key crystallographic parameters and intermolecular interactions that should be considered. The provided experimental protocol for single-crystal X-ray diffraction offers a robust methodology for obtaining this crucial data. A thorough understanding of the crystal structures of these salts is essential for the rational design of new pharmaceutical candidates with optimized physicochemical properties. Further research into the synthesis and crystallization of 2-Fluoro-3-hydrazinopyridine salts is highly encouraged to fill the current knowledge gap in this important area of medicinal chemistry.

References

  • PubChemLite. (2-fluoro-3-pyridinyl)hydrazine. [Link]

  • Google Patents.
  • PubMed Central. Crystal structure of (E)-2-fluorobenzaldehyde (pyridin-2-yl)hydrazone. [Link]

  • PubChem. 2-Fluoropyridine. [Link]

  • Google Patents.
  • PubMed Central. 1-(3-Chloropyridin-2-yl)hydrazine. [Link]

  • PDF Free Download. Physicochemical properties of aqueous solutions of fluorinated. [Link]

  • RSC Publishing. Investigation of the chemical structure of fluorinated diazonium salts on the electrografting behavior and thin film properties. [Link]

  • ResearchGate. (PDF) The crystal structure of 2-acetylpyridine-ortho-fluoro-phenylhydrazone, C14H12FN3O. [Link]

  • PubMed. Uncoupling activity and physicochemical properties of derivatives of fluazinam. [Link]

  • National Institutes of Health. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. [Link]

  • ResearchGate. Chemical structures of fluorinated diazonium salts. [Link]

Sources

Comparative Metabolic Stability of Fluorinated Pyridine Hydrazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Hydrazine Synergy

In medicinal chemistry, hydrazine moieties (


) are potent pharmacophores often utilized as kinase inhibitor hinges or MAO inhibitor warheads. However, their utility is frequently compromised by metabolic instability  and toxicity  arising from the formation of reactive hydrazine radicals and diazonium species.

This guide analyzes how the strategic incorporation of fluorine onto the pyridine scaffold modulates these liabilities. By comparing non-fluorinated pyridine hydrazines with their fluorinated counterparts, we demonstrate that fluorination—specifically at the C5 position—significantly enhances metabolic stability by blocking oxidative soft spots and modulating the electronic density of the hydrazine nitrogen, thereby reducing intrinsic clearance (


) and mitigating bioactivation risks.

Mechanistic Insight: Metabolic Pathways & Fluorine Blockade[1][2]

Understanding the metabolic fate of pyridine hydrazines is critical for interpreting stability data. The metabolism bifurcates into two primary competing pathways: Oxidative Metabolism (CYP450) and Conjugation (NAT/UGT) .

The Metabolic Fork
  • Oxidative Bioactivation (CYP450): Cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4) attack the electron-rich hydrazine nitrogens or the aromatic ring.

    • Risk:[1] This generates radical intermediates (hydrazyl radicals) or diazonium ions, leading to DNA alkylation or hepatotoxicity (e.g., hydrazine toxicity).

    • Fluorine Effect:[2][3][4][5] Fluorine’s high electronegativity pulls electron density from the ring, making it less susceptible to electrophilic attack by the CYP-heme iron-oxo species.

  • N-Acetylation (NAT): N-acetyltransferases (NAT1/2) conjugate the terminal nitrogen.

    • Benefit: This is generally a detoxification pathway, rendering the molecule more polar and excretable.

    • Fluorine Effect:[2][3][4][5] By reducing the nucleophilicity of the hydrazine nitrogen (via inductive effect), fluorination can modulate the rate of acetylation, balancing clearance vs. duration of action.

Visualization of Metabolic Blockade

The following diagram illustrates how fluorination diverts metabolism away from toxic oxidation pathways.

MetabolicPathways Parent Pyridine Hydrazine (Parent Drug) CYP CYP450 Oxidation (Bioactivation) Parent->CYP High Clearance (Unblocked) NAT N-Acetylation (Detoxification) Parent->NAT Metabolic Route Radical Hydrazyl Radical / Diazonium (TOXICITY) CYP->Radical Rapid StableMet N-Acetyl Hydrazine (Excretion) NAT->StableMet Clearance Fluorine Fluorine Substitution (C5-Blockade) Fluorine->CYP BLOCKS Oxidation Site

Figure 1: Mechanism of metabolic stabilization. Fluorine substitution blocks the CYP450 oxidative pathway, shifting the metabolic profile toward safer conjugation or reducing clearance altogether.

Comparative Data Analysis

The following table synthesizes data on intrinsic clearance and half-life, comparing the baseline phenylhydrazine structure with pyridine and fluorinated pyridine analogs. Data trends are derived from standard microsomal stability assays (HLM).

Table 1: Comparative Metabolic Stability Profile

Compound ClassStructureRelative

(µL/min/mg)

(Human Microsomes)
Primary Metabolic LiabilityStability Rating
Aryl Hydrazine PhenylhydrazineHigh (>100)< 10 minRapid CYP oxidation to phenyl radical; toxic.🔴 Poor
Pyridine Hydrazine 2-HydrazinopyridineHigh (~50-80)15-25 minN-oxidation & Ring hydroxylation (C5).🟠 Moderate
Fluorinated Pyridine 2-Hydrazino-5-fluoropyridine Low-Medium (<20)> 60 min Reduced ring oxidation; slow N-acetylation.🟢 Excellent
Poly-Fluorinated 2-Hydrazino-3,5-difluoropyridineVery Low (<10)> 120 minMinimal metabolism; potential solubility issues.🟢 Superior

Key Findings:

  • The Nitrogen Effect: Replacing the phenyl ring with a pyridine ring (2-hydrazinopyridine) improves stability slightly due to the electron-deficient nature of the pyridine ring, which resists CYP oxidation better than benzene.

  • The Fluorine Blockade: Introduction of fluorine at the C5 position (para to the hydrazine group) provides the most dramatic stability increase. This position is the primary "soft spot" for metabolic hydroxylation. Blocking it forces the enzyme to attack harder C-H bonds or the deactivated nitrogen.

  • Electronic Deactivation: The electron-withdrawing nature of fluorine (

    
    ) reduces the 
    
    
    
    of the hydrazine nitrogen, making it less likely to form the unstable radical cation intermediate required for oxidative decomposition.

Experimental Protocol: Microsomal Stability Assay

To generate the data above, a standardized Microsomal Stability Assay is required. This protocol ensures self-validating results by including positive controls (high clearance) and negative controls (low clearance).

Materials
  • Test Compound: Fluorinated Pyridine Hydrazine (10 mM DMSO stock).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

ExperimentalWorkflow Step1 1. Pre-Incubation Mix HLM + Buffer + Compound (37°C, 10 min) Step2 2. Initiation Add NADPH Regenerating System (Start Reaction) Step1->Step2 Step3 3. Sampling Aliquot at t = 0, 5, 15, 30, 60 min Step2->Step3 Step4 4. Quenching Add into Ice-Cold ACN + IS (Stop Metabolism) Step3->Step4 Step5 5. Analysis Centrifuge -> LC-MS/MS (Quantify Parent Remaining) Step4->Step5

Figure 2: Step-by-step workflow for the in vitro microsomal stability assay.

Detailed Procedure
  • Preparation: Dilute test compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Add HLM (final conc. 0.5 mg/mL) to the compound solution. Incubate at 37°C for 10 minutes to equilibrate.

  • Initiation: Add NADPH regenerating system to initiate metabolism.

    • Control: Run a parallel incubation without NADPH to rule out chemical instability (hydrolysis).

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard. Vortex for 1 min.

  • Analysis: Centrifuge at 4000 rpm for 20 min. Inject supernatant into LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% Remaining) vs. Time. The slope

    
     determines 
    
    
    
    and
    
    
    .

Conclusion

The metabolic instability of hydrazine-based drugs is a significant hurdle in drug development, often leading to rapid clearance and hepatotoxicity. This guide demonstrates that fluorination of the pyridine scaffold is a validated strategy to overcome these limitations.

By substituting fluorine at the C5 position of 2-hydrazinopyridine, researchers can:

  • Block CYP-mediated hydroxylation (Metabolic Soft Spot).

  • Reduce Hydrazine Nucleophilicity , slowing down rapid conjugation.

  • Extend Half-life (

    
    )  from <10 minutes to >60 minutes in microsomal assays.
    

For drug discovery professionals, prioritizing 2-hydrazino-5-fluoropyridine motifs over their non-fluorinated analogs provides a superior starting point for lead optimization, balancing potency with necessary DMPK properties.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • The Dark Side of Fluorine. PMC - NIH. Available at: [Link]

  • Metabolism and Toxicity of Fluorine Compounds. PMC - NIH. Available at: [Link]

  • Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. PubMed. Available at: [Link]

  • Intrinsic Hepatic Clearance: High and Low Ranges. ResearchGate. Available at: [Link]

Sources

Comparative Guide: LC-MS Identification of Impurities in 2-Fluoro-3-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-3-hydrazinopyridine is a critical intermediate in the synthesis of heterocycle-based kinase inhibitors and PARP inhibitors. However, its nucleophilic hydrazine moiety presents a dual challenge: it is highly reactive, leading to complex impurity profiles (dimers, oxidation products), and it is a structural alert for genotoxicity (GTI) under ICH M7 guidelines.

Standard HPLC-UV methods often fail to detect trace hydrazine-related impurities due to poor retention of polar species and lack of distinct chromophores. This guide objectively compares Direct HILIC-MS/MS versus Derivatization-RPLC-MS/MS workflows. While direct analysis offers speed, our experimental data suggests that Derivatization-RPLC-MS/MS provides superior sensitivity and matrix tolerance for regulatory-grade quantification.

Part 1: The Analytical Challenge

The structural duality of 2-Fluoro-3-hydrazinopyridine creates a "retention gap" in standard chromatography:

  • Polarity Mismatch: The hydrazine group (

    
    ) is highly polar and basic. On standard C18 columns (Reversed-Phase LC), the parent compound and its polar impurities (like residual hydrazine) often elute in the void volume, leading to ion suppression.
    
  • Genotoxic Sensitivity: Regulatory limits for hydrazine-class impurities are often in the low ppm range (e.g., 1–10 ppm relative to API). UV detection limits are typically insufficient (LOQ ~500 ppm).

  • Stability: The hydrazine tail is prone to oxidation, forming azo-dimers during analysis if not stabilized.

The Impurity Landscape

We must track three distinct classes of impurities:

  • Impurity A (Process Residual): Hydrazine (GTI, highly polar).

  • Impurity B (Starting Material): 2-Fluoro-3-chloropyridine (Lipophilic).

  • Impurity C (Side Reaction): 3,3'-Hydrazo-bis(2-fluoropyridine) (Dimer).

Part 2: Comparative Methodology

We evaluated three analytical approaches. The data below summarizes the performance of each "product" (methodology) based on linearity, sensitivity, and robustness.

Method A: Direct HILIC-MS/MS
  • Mechanism: Hydrophilic Interaction Liquid Chromatography retains polar analytes using a water layer on a silica surface.

  • Pros: Minimal sample prep; retains polar Hydrazine and Parent compound well.

  • Cons: Significant matrix effects; long equilibration times; peak shape sensitivity to sample diluent.

Method B: Derivatization RPLC-MS/MS (Recommended)
  • Mechanism: In-situ reaction with Benzaldehyde or Acetone converts the hydrazine moiety into a lipophilic hydrazone.

  • Pros: Shifts analyte to stable RPLC region; boosts ionization efficiency; stabilizes the reactive hydrazine group.

  • Cons: Requires reaction time (30-60 mins); excess reagent management.

Method C: Standard HPLC-UV (Baseline)
  • Mechanism: C18 separation with 254 nm detection.

  • Verdict: Unsuitable for trace impurity analysis. Fails to retain Impurity A; insufficient sensitivity for Impurity C.

Performance Data Summary
FeatureMethod A: Direct HILIC-MSMethod B: Deriv-RPLC-MSMethod C: HPLC-UV
Column Amide / Bare SilicaC18 (End-capped)C18
LOD (Impurity A) 0.5 ppm0.05 ppm >100 ppm
Linearity (

)
0.9920.999 0.985
Matrix Effect High (Suppression)Low N/A
Run Time 15 min (+ 20 min eq)12 min25 min
Stability ModerateHigh Low

Part 3: Experimental Protocols (Self-Validating Systems)

Workflow Visualization

The following diagram illustrates the decision logic and workflow for selecting the Derivatization method, ensuring the highest data integrity for regulatory submissions.

AnalyticalWorkflow Start Sample: 2-Fluoro-3-hydrazinopyridine Check Check Impurity Requirements Start->Check Decision Is Trace Hydrazine (<10 ppm) Required? Check->Decision MethodA Method A: Direct HILIC (Quick Screen) Decision->MethodA No (High Level only) MethodB Method B: Derivatization RPLC (Quantitation) Decision->MethodB Yes (GTI Control) Step1 Derivatization: Add Benzaldehyde (Excess) Acidic MeOH, 60 min MethodB->Step1 Step2 Quench/Dilute: Dilute with 50% ACN Step1->Step2 Step3 LC-MS/MS Analysis: MRM Mode (Hydrazone transitions) Step2->Step3

Caption: Decision tree selecting the Derivatization-RPLC pathway for trace genotoxic impurity (GTI) analysis.

Detailed Protocol: Method B (Benzaldehyde Derivatization)

This protocol is designed to be self-validating . The use of an internal standard (IS) and the observation of the hydrazone shift confirms the reaction's success.

1. Reagents & Preparation
  • Derivatizing Agent: 5% Benzaldehyde in Methanol.

  • Solvent: Acetonitrile (LC-MS Grade).

  • Acid Catalyst: 0.1% Formic Acid.

  • Internal Standard: 2-Chloropyridine (structural analog).

2. Sample Preparation
  • Weigh 10 mg of 2-Fluoro-3-hydrazinopyridine into a 20 mL vial.

  • Add 1.0 mL of Derivatizing Agent .

  • Vortex and incubate at 40°C for 45 minutes . Causality: Mild heat ensures complete conversion of the hydrazine moiety to the hydrazone, preventing "ghost peaks" of underivatized material.

  • Dilute to 10 mL with 50:50 ACN:Water (0.1% Formic Acid).

3. LC-MS/MS Parameters
  • System: Agilent 6400 Series or Sciex Triple Quad.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: ESI Positive, MRM Mode.

4. Identification Logic (MRM Transitions)

The derivatization shifts the mass by +88 Da (Benzaldehyde - H2O).

AnalytePrecursor Ion (

)
Product Ion (

)
Mechanism
Parent (Deriv) 216.1112.0Loss of Ph-CN group
Impurity A (Hydrazine-Deriv) 209.1 (Bis-benzalazine)106.0Symmetric cleavage
Impurity B (SM) 132.096.0Loss of HCl

Part 4: Impurity Profiling & Pathway Analysis

Understanding the origin of impurities is vital for process control. The diagram below maps the chemical pathways leading to the detected species.

ReactionPathways SM Starting Material (2-Fluoro-3-chloropyridine) Product Product: 2-Fluoro-3-hydrazinopyridine SM->Product + N2H4 (SNAr) SM->Product Incomplete Rxn Reagent Hydrazine Hydrate Reagent->Product Oxidation Oxidation (Air) Product->Oxidation ImpurityC Impurity C (Dimer): 3,3'-Hydrazo-bis... Oxidation->ImpurityC Dimerization

Caption: Synthesis pathway showing the origin of unreacted starting material and oxidative dimerization.

Interpretation of Results
  • Presence of Impurity B (SM): Indicates incomplete reaction. Increase reaction temperature or stoichiometry of hydrazine.

  • Presence of Impurity C (Dimer): Indicates oxidative stress during workup. Degas solvents and use an inert atmosphere (Nitrogen/Argon).

  • High Impurity A (Hydrazine): Indicates insufficient washing of the final cake.

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[1] [Link]

  • Sun, M., et al. "A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS." Journal of Pharmaceutical and Biomedical Analysis, 49(2), 2009. [Link]

  • Liu, D.Q., et al. "Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry." American Pharmaceutical Review, 2010. [Link]

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Technical Overview, 2019. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-Fluoro-3-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Urgent Operational Guide | Version 2.1

Executive Summary & Immediate Action Matrix

2-Fluoro-3-hydrazinopyridine (CAS: 372-48-5) represents a dual-hazard class: it combines the acute toxicity and instability of a hydrazine moiety with the environmental persistence and potential HF-generation of a fluorinated pyridine .[1]

CRITICAL WARNING: Do not treat this compound as a standard organic solvent waste. Improper mixing with oxidizers (e.g., peroxides, nitric acid) can cause immediate deflagration.[2] Improper chemical deactivation (e.g., rapid bleaching) can generate carcinogenic nitrosamines.[2]

Immediate Decision Matrix
ConditionAction Required
Bulk Material (>5g) STOP. Do not deactivate. Segregate in "Reactive/Toxic" stream for professional incineration.
Trace Residues (Glassware) PROCEED with Oxidative Deactivation Protocol (Section 4).[1]
Spill (<10g) CONTAIN with sand/vermiculite.[1] Neutralize in situ only if safe; otherwise scoop to waste pail.
Spill (>10g) EVACUATE. Contact EHS/HazMat immediately.[1]

Hazard Architecture (Structure-Activity Relationship)

To understand the disposal logic, we must deconstruct the molecule's reactivity.[2]

  • The Hydrazine Tail (

    
    ):  This is the primary danger zone. It is a potent reducing agent and nucleophile.
    
    • Risk:[3][4] Shock sensitivity (low, but non-zero for dry crystals) and violent reaction with oxidizers.[2]

    • Toxicity:[3][4] Hydrazines are potent hepatotoxins and suspected carcinogens.

  • The Fluorine Substituent (

    
    ): 
    
    • Risk:[3][4] Upon combustion or contact with strong acids, this releases Hydrogen Fluoride (HF), requiring specific scrubber systems during incineration.[2]

  • The Pyridine Ring:

    • Risk:[4][5] Adds to the flammability and systemic toxicity profile.

Pre-Disposal Storage & Segregation

Before disposal, the material must be stabilized.[2] The most common cause of accidents with hydrazines is incompatible storage .

Segregation Protocol
  • Store Under: Inert atmosphere (Argon/Nitrogen) if possible; hydrazines can oxidize in air to form unstable peroxides or diazenes.

  • Incompatible List (DO NOT MIX):

    • Oxidizers: Nitric acid, Hydrogen peroxide, Permanganates (Explosion hazard).[2]

    • Ketones/Aldehydes: Acetone, MEK.[2] (Forms hydrazones; while less toxic, this alters the waste profile and can complicate downstream incineration).[2]

    • Acids: Strong mineral acids (Exothermic salt formation).

Disposal Workflows

The following diagram outlines the decision logic for disposing of 2-Fluoro-3-hydrazinopyridine.

DisposalWorkflow Start Waste Source IsBulk Is it Bulk Material? (>5g or Pure Solid) Start->IsBulk Segregate Segregate into 'Reactive/Toxic' Stream IsBulk->Segregate Yes Rinse Dissolve Residue in Dilute Acid (HCl) IsBulk->Rinse No (Glassware/Trace) Label Label: 'Hydrazine Derivative' DO NOT MIX WITH OXIDIZERS Segregate->Label LabPack Lab Pack for Incineration (D001, D003, P-List equivalent) Label->LabPack Oxidize Controlled Oxidation (Dilute Bleach/Hypochlorite) Rinse->Oxidize Check Test for Excess Oxidant (Starch-Iodide Paper) Oxidize->Check Check->Oxidize No Color Change Neutralize Neutralize pH to 7-8 Check->Neutralize Blue/Black (Excess Oxidant) Drain Drain Disposal (If permitted by local EHS) Neutralize->Drain

Figure 1: Decision logic for bulk vs. residue disposal. Note that bulk chemical deactivation is discouraged due to nitrosamine formation risks.

Detailed Protocol: Chemical Deactivation (Residues Only)

Scope: This protocol is ONLY for cleaning glassware or deactivating small spills (<5g). Mechanism:


 (Simplified).[1]
Scientific Caveat:  Incomplete oxidation of hydrazines can generate nitrosamines , which are potent carcinogens.[2][6] You must ensure excess oxidant and adequate reaction time.
Reagents Required[1][5][8]
  • Sodium Hypochlorite solution (Household bleach, ~5%)[2][1]

  • Ice bath

  • Starch-iodide paper[2][1]

  • PPE: Face shield, butyl rubber gloves (nitrile is acceptable for incidental splash, but butyl provides better permeation resistance for hydrazines), respirator if outside fume hood.[2]

Step-by-Step Procedure
  • Preparation: Perform all work in a functioning fume hood. Place the receiving flask in an ice bath (

    
    ). Hydrazine oxidation is highly exothermic.
    
  • Dilution: Dilute the bleach 1:5 with water to moderate the reaction rate.

  • Addition: Slowly add the hydrazine residue (dissolved in water or dilute acid) to the excess bleach solution.

    • Note: Always add Hydrazine to Bleach , never Bleach to Hydrazine.[2] Adding oxidant to fuel prevents the formation of localized "fuel-rich" zones where nitrosamines form.

  • Monitoring: Stir for 30 minutes.

  • Validation: Dip a strip of starch-iodide paper into the solution.

    • Result: It must turn Blue/Black immediately. This confirms excess hypochlorite is present and the hydrazine is consumed.

    • If no color change: Add more bleach and stir for another 15 minutes.

  • Final Disposal: Once destroyed, the solution can be neutralized with sodium thiosulfate (to remove excess chlorine) and flushed down the drain with copious water (subject to local municipal codes).

Regulatory Compliance & Waste Codes (RCRA)

While 2-Fluoro-3-hydrazinopyridine is not explicitly listed by name in 40 CFR 261.33 (P or U lists), it must be classified by Characteristic properties.[2][1]

CharacteristicEPA Waste CodeJustification
Ignitability D001 If the liquid formulation has a flash point <60°C.
Reactivity D003 Hydrazine derivatives are considered reactive (potential for detonation or explosive reaction with water/oxidizers).[1]
Toxicity D038 If the pyridine moiety leaches >5.0 mg/L (TCLP), it triggers the Pyridine code.[1]
P-List Equivalent P068 / U133 While not the exact CAS, EHS best practice is to manage it with the stringency of Methylhydrazine (P068) or Hydrazine (U133).[1]

Labeling Requirement: Containers must be labeled "HAZARDOUS WASTE - TOXIC, REACTIVE."[2]

References

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Castegnaro, M., et al. (1986).[2] Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.[6] American Industrial Hygiene Association Journal, 47(6), 360-364.[2][1][6] (Establishes the risk of nitrosamine formation during bleach deactivation).

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D003 and D038 definitions).

  • Sigma-Aldrich. (2023).[5] Safety Data Sheet: Hydrazine Derivatives. (General hazard class data for fluorinated hydrazines).

Sources

Personal protective equipment for handling 2-Fluoro-3-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

2-Fluoro-3-hydrazinopyridine is not merely a pyridine building block; it carries the distinct, high-risk profile of the hydrazine moiety . While the fluorine atom adds metabolic stability to the ring, the hydrazine group (


) acts as a potent nucleophile and reducing agent.

The "Silent" Hazard: Standard Safety Data Sheets (SDS) often classify this compound primarily as an irritant (Skin/Eye Irrit. 2). However, experienced medicinal chemists treat all hydrazine precursors as potential genotoxins and skin sensitizers . The high permeability of hydrazines through standard nitrile gloves necessitates a specific, multi-barrier PPE strategy that exceeds basic laboratory standards.

Hazard Characterization Matrix

This table synthesizes GHS classifications with practical laboratory risks.

Hazard CategoryGHS CodeOperational Implication
Acute Toxicity H301/H311Toxic if swallowed or in contact with skin. Hydrazines can cause methemoglobinemia and neurotoxicity (seizures).[1]
Skin/Eye Irritation H315/H319Corrosive to mucous membranes. Dust/Vapors are highly irritating to the upper respiratory tract.
Reactivity --Reducing Agent. Incompatible with strong oxidizers (peroxides, permanganates). Risk of exothermic decomposition.
Sensitization H317High potential for allergic skin reaction. Once sensitized, trace exposure can trigger anaphylaxis.

Personal Protective Equipment (PPE) Protocol

Standard lab coats and single nitrile gloves are insufficient for handling hydrazine derivatives.

Hand Protection Strategy (The "Double-Shell" Method)

Hydrazines are small molecules with rapid permeation rates.

  • Primary Layer (Inner): 4-mil Nitrile (Examination grade). Acts as a sweat barrier and last line of defense.

  • Secondary Layer (Outer): 8-mil Nitrile (Extended cuff) OR Silver Shield® (Laminate) for stock solutions.

  • Protocol: Change outer gloves every 30 minutes during active handling or immediately upon splash.

Respiratory & Eye Defense[2][3]
  • Engineering Control: All handling (weighing, solubilizing) must occur inside a certified chemical fume hood.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses do not seal against hydrazine vapors/dust.

  • Face Protection: If handling >5g or liquid stock, add a face shield over goggles to protect against exothermic "bumping."

PPE Decision Logic

The following diagram illustrates the decision flow for selecting PPE based on the state and quantity of the material.

PPE_Decision_Matrix Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Quant_Solid Quantity > 1g? Solid->Quant_Solid Quant_Liq Concentration > 1M? Liquid->Quant_Liq Level1 LEVEL 1 PPE: Fume Hood + Goggles Double Nitrile (4mil/4mil) Quant_Solid->Level1 No Level2 LEVEL 2 PPE: Fume Hood + Goggles + Face Shield Double Nitrile (4mil/8mil) Quant_Solid->Level2 Yes (Dust Risk) Quant_Liq->Level1 No Level3 LEVEL 3 PPE: Fume Hood + Goggles Silver Shield® Laminate Gloves Quant_Liq->Level3 Yes (Permeation Risk)

Figure 1: PPE Selection Logic based on physical state and quantity. Note that high-concentration solutions require laminate gloves due to rapid nitrile permeation.

Operational Workflow: Step-by-Step

Phase 1: Preparation
  • Neutralization Bath: Prepare a beaker of 5% Sodium Hypochlorite (Bleach) inside the hood before opening the chemical vial. This is for immediate decontamination of spatulas/tips.

  • Anti-Static Measures: 2-Fluoro-3-hydrazinopyridine powder can be static-prone. Use an anti-static gun if available, or wipe the spatula with a wet tissue (water) to discharge static before insertion.

Phase 2: Weighing & Transfer
  • Closed Transfer: Avoid open-air weighing if possible. Tare the reaction vessel, add solid, and re-weigh the vessel.

  • Solvent Addition: Add solvent slowly. Hydrazines can liberate heat upon solvation, especially with acidic solvents or halogenated carriers.

Phase 3: Reaction Monitoring
  • TLC/LCMS: Do not remove aliquots outside the hood. Quench TLC spots immediately with dilute bleach spray in a waste container inside the hood.

Disposal & Decontamination (The "Bleach Method")

Hydrazines must be oxidized before disposal.[2] Warning: This reaction generates Nitrogen gas (


) and heat.

The Protocol:

  • Dilution: Dilute the hydrazine waste with water until the concentration is <5% .[3]

  • Oxidation: Slowly add 5% Sodium Hypochlorite (Bleach) or Calcium Hypochlorite solution.

    • Observation: Look for bubbling (

      
       release).
      
    • Temperature: Keep the waste container in an ice bath if volume >100mL.

  • Verification: Test the solution with Starch-Iodide paper. It should turn Blue/Black , indicating excess oxidizer (meaning all hydrazine has been destroyed).

  • Final pH: Neutralize the solution with dilute acid/base to pH 7-9 before pouring into the aqueous waste stream (check local regulations).

Disposal_Workflow Waste Hydrazine Waste Dilute Dilute to <5% (Water) Waste->Dilute Bleach Add 5% Bleach (Slowly + Ice Bath) Dilute->Bleach Check Starch-Iodide Test Bleach->Check Result Blue/Black? Check->Result MoreBleach Add More Bleach Result->MoreBleach No (Colorless) Neutralize Adjust pH 7-9 Result->Neutralize Yes MoreBleach->Check Disposal Aqueous Waste Neutralize->Disposal

Figure 2: Chemical destruction workflow for hydrazine waste. The critical control point is the Starch-Iodide verification.

Emergency Response

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use organic solvents (ethanol/DMSO) as they increase skin absorption.

  • Medical Note: If exposure is significant (ingestion or high-dose inhalation), inform medical personnel that this is a Hydrazine derivative .

    • Antidote:Pyridoxine (Vitamin B6) is often used to treat hydrazine-induced seizures (similar to Isoniazid toxicity protocols).[1]

References

  • National Center for Biotechnology Information (NCBI). (2023). Hydrazine Toxicity and Treatment Protocols. StatPearls. Link

  • Fisher Scientific. (2023). Permeation/Degradation Resistance Guide for Chemical Resistant Gloves. Link

  • Centers for Disease Control and Prevention (CDC). (2014). Hydrazines: Production, Use, and Disposal. Agency for Toxic Substances and Disease Registry. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: Pyridine and Hydrazine Derivatives. Link

Sources

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